7-Bromo-3,4-dihydroquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZXCJXCRWALSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650682 | |
| Record name | 7-Bromo-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14548-51-7 | |
| Record name | 7-Bromo-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 7-Bromo-3,4-dihydroquinolin-2(1H)-one, a valuable intermediate in pharmaceutical research and development. The described methodology focuses on a two-step approach commencing with the synthesis of the precursor molecule, 3-(3-bromophenyl)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target compound. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.
Core Synthesis Pathway
The principal route for the synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one involves two key transformations:
-
Synthesis of 3-(3-bromophenyl)propanoic acid: This precursor can be prepared via multiple synthetic routes. One common method involves the reaction of a 3-bromobenzyl halide with a malonic ester, followed by hydrolysis and decarboxylation.
-
Intramolecular Friedel-Crafts Acylation: The synthesized 3-(3-bromophenyl)propanoic acid undergoes a cyclization reaction in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), to form the desired 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the precursor and the final target molecule.
Step 1: Synthesis of 3-(3-bromophenyl)propanoic acid
This procedure is adapted from methodologies described for the synthesis of 3-(3-halogenophenyl)propionic acids.
Materials:
-
3-Bromobenzyl bromide
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution with stirring.
-
A solution of 3-bromobenzyl bromide in ethanol is then added dropwise to the reaction mixture.
-
The mixture is refluxed for 4-6 hours.
-
After cooling, the reaction mixture is poured into water and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield diethyl 2-(3-bromobenzyl)malonate.
-
The crude diethyl 2-(3-bromobenzyl)malonate is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide for 3-4 hours.
-
The reaction mixture is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of 2-(3-bromobenzyl)malonic acid.
-
The resulting dicarboxylic acid is filtered, washed with cold water, and dried.
-
The dried 2-(3-bromobenzyl)malonic acid is then heated at 150-160 °C to effect decarboxylation, yielding crude 3-(3-bromophenyl)propanoic acid.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and heptane) to afford pure 3-(3-bromophenyl)propanoic acid.
Step 2: Synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one
This procedure is based on the general principle of intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.
Materials:
-
3-(3-bromophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a thermometer, 3-(3-bromophenyl)propanoic acid is added to polyphosphoric acid.
-
The mixture is heated with stirring to a temperature of 80-100 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
The hot reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration and washed with cold water.
-
The crude product is then washed with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
The solid is again washed with water until the washings are neutral.
-
The crude 7-Bromo-3,4-dihydroquinolin-2(1H)-one is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
The following tables summarize the key quantitative data for the synthesis pathway.
Table 1: Synthesis of 3-(3-bromophenyl)propanoic acid
| Parameter | Value | Reference |
| Starting Material | 3-Bromobenzyl bromide, Diethyl malonate | Generic Method |
| Key Reagents | Sodium ethoxide, Sodium hydroxide | Generic Method |
| Solvent | Ethanol | Generic Method |
| Reaction Temperature | Reflux, 150-160 °C (decarboxylation) | Generic Method |
| Reaction Time | 4-6 hours (alkylation), 3-4 hours (hydrolysis) | Generic Method |
| Yield | 70-80% (overall) | Estimated |
| Purity | >98% (after recrystallization) | Estimated |
Table 2: Synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one
| Parameter | Value | Reference |
| Starting Material | 3-(3-bromophenyl)propanoic acid | General Friedel-Crafts |
| Key Reagent | Polyphosphoric acid (PPA) | [1][2] |
| Solvent | None (PPA acts as solvent and catalyst) | [1][2] |
| Reaction Temperature | 80-100 °C | [1][2] |
| Reaction Time | 2-4 hours | [1][2] |
| Yield | 60-75% | Estimated |
| Purity | >97% (after purification) | Estimated |
Mandatory Visualization
The following diagrams illustrate the synthesis pathway and a general experimental workflow.
Caption: Overall synthesis pathway for 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Caption: Experimental workflow for the cyclization step.
References
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound with potential applications as a building block in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a summary of the available physicochemical data for 7-Bromo-3,4-dihydroquinolin-2(1H)-one, outlines standard experimental protocols for the determination of key properties, and presents a general workflow for its characterization.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₉H₈BrNO | - |
| Molecular Weight | 226.07 g/mol | - |
| Melting Point | Data not available | - |
| Boiling Point | 359.1 ± 42.0 °C (Predicted) | [1] |
| Density | 1.559 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Data not available | - |
| pKa | Data not available | - |
| LogP | 2.4474 (Predicted) | [2] |
Experimental Protocols for Physicochemical Characterization
Detailed and validated experimental protocols are crucial for obtaining reliable physicochemical data. The following sections describe standard methodologies for determining the key properties of a solid compound like 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.
Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the solid melts to a liquid is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of 7-Bromo-3,4-dihydroquinolin-2(1H)-one is dry and finely powdered using a mortar and pestle.
-
Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.
-
Allow the apparatus to cool below the approximate melting point.
-
Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂.
Solubility Determination (Shake-Flask Method)
Solubility data is essential for designing formulations and understanding a compound's behavior in biological systems.
Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a specific temperature. The concentration of the dissolved solute in the saturated solution is then determined.
Apparatus:
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of 7-Bromo-3,4-dihydroquinolin-2(1H)-one to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).
-
Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Centrifuge the sample to separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the ionization state of a compound at a given pH.
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.
Apparatus:
-
pH meter with a combination pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solutions of HCl and NaOH
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a known amount of 7-Bromo-3,4-dihydroquinolin-2(1H)-one and dissolve it in a suitable solvent (e.g., a co-solvent system like water/methanol if solubility in water is low).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of 0.1 M NaOH (if the compound is acidic) or 0.1 M HCl (if the compound is basic), adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.
Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.
Apparatus:
-
Separatory funnel or vials
-
Shaker
-
Centrifuge
-
Analytical method for concentration determination (e.g., HPLC, UV-Vis)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Prepare pre-saturated n-octanol and water by shaking them together and allowing the phases to separate.
-
Dissolve a known amount of 7-Bromo-3,4-dihydroquinolin-2(1H)-one in either the n-octanol or water phase.
-
Add a known volume of the second immiscible phase to a separatory funnel or vial.
-
Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully sample a known volume from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].
-
The LogP is then calculated as log₁₀(P).
Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the physicochemical characterization of a synthesized compound such as 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Caption: General workflow for the synthesis and physicochemical characterization of a chemical compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information to suggest the involvement of 7-Bromo-3,4-dihydroquinolin-2(1H)-one in specific biological signaling pathways. Its primary role appears to be that of a synthetic intermediate for the creation of more complex molecules that may possess biological activity. Further research and biological screening would be necessary to elucidate any potential pharmacological effects and associated mechanisms of action.
Conclusion
This technical guide provides a consolidated overview of the available physicochemical properties of 7-Bromo-3,4-dihydroquinolin-2(1H)-one. While some fundamental data have been reported or predicted, there remains a need for comprehensive experimental determination of key parameters such as melting point, solubility, and pKa to fully characterize this compound for its potential applications in research and development. The outlined experimental protocols provide a framework for obtaining this critical information.
References
An In-depth Technical Guide to 7-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 14548-51-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a dihydroquinolinone core with a bromine substituent, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of pharmaceutical agents.
Chemical and Physical Properties
7-Bromo-3,4-dihydroquinolin-2(1H)-one is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 14548-51-7 | [1][2] |
| Molecular Formula | C₉H₈BrNO | [1] |
| Molecular Weight | 226.07 g/mol | [1] |
| Synonyms | 7-Bromo-1,2,3,4-tetrahydro-2-oxoquinoline | [2] |
| Predicted Boiling Point | 359.1 ± 42.0 °C | [2] |
| Predicted Density | 1.559 ± 0.06 g/cm³ | [2] |
| Storage | Sealed in a dry, room temperature environment. | [3] |
Synthesis and Experimental Protocols
Hypothetical Experimental Protocol: Bromination of 3,4-dihydroquinolin-2(1H)-one
-
Materials:
-
3,4-dihydroquinolin-2(1H)-one
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (or another suitable aprotic solvent)
-
Inert gas (e.g., Argon or Nitrogen)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3,4-dihydroquinolin-2(1H)-one in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the stirred solution. The addition should be portion-wise to control the reaction temperature.
-
Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) and then gradually warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
-
Note: This is a generalized protocol and would require optimization for specific reaction conditions, including reaction time, temperature, and purification methods.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 7-Bromo-3,4-dihydroquinolin-2(1H)-one is not explicitly available in the searched literature. However, predicted data and data for structurally similar compounds can provide an estimation of the expected spectral characteristics.
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aromatic protons on the benzene ring, with splitting patterns influenced by the bromine substituent. Signals for the methylene protons at the C3 and C4 positions of the dihydroquinolinone ring would also be present, likely as multiplets. A broad singlet for the N-H proton would also be expected.
-
¹³C NMR: Resonances for the nine carbon atoms, including the carbonyl carbon, aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the two aliphatic carbons.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching vibration, the C=O (amide) stretching vibration, and C-H stretching and bending vibrations for both aromatic and aliphatic protons. The C-Br stretching vibration would also be present at a lower frequency.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed, along with a characteristic isotopic pattern (M+2) of similar intensity due to the presence of the bromine atom.
Applications in Drug Discovery and Development
The primary and most significant application of 7-Bromo-3,4-dihydroquinolin-2(1H)-one is as a key intermediate in the synthesis of the atypical antipsychotic drug, Aripiprazole .
Aripiprazole is used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The synthesis of Aripiprazole involves the modification of the 7-position of the dihydroquinolinone core. While the direct precursor is often 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, the bromo-derivative can serve as a versatile starting material for introducing the necessary side chain via various cross-coupling reactions.
The logical workflow for the utilization of a related compound in the synthesis of Aripiprazole is depicted below.
Biological Activity
While the primary role of 7-Bromo-3,4-dihydroquinolin-2(1H)-one is as a synthetic intermediate, the broader class of quinoline and dihydroquinolinone derivatives are known to exhibit a wide range of biological activities. Studies on various brominated quinoline compounds have suggested potential anticancer activities. However, specific biological screening data for 7-Bromo-3,4-dihydroquinolin-2(1H)-one is not extensively reported in the public domain. Its structural similarity to other bioactive molecules suggests that it could be a candidate for further investigation in drug discovery programs.
Safety and Handling
Detailed safety and handling information for 7-Bromo-3,4-dihydroquinolin-2(1H)-one is not fully available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
7-Bromo-3,4-dihydroquinolin-2(1H)-one is a valuable chemical intermediate with a significant, albeit indirect, role in the pharmaceutical industry, primarily through its connection to the synthesis of Aripiprazole. While detailed experimental data on its synthesis and spectroscopic properties are not widely published, its chemical structure and the known reactivity of related compounds provide a solid foundation for its use in synthetic chemistry. Further research into its own potential biological activities could open up new avenues for its application in drug discovery.
References
- 1. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | C13H16BrNO2 | CID 10542064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Spectroscopic and Analytical Profile of 7-Bromo-3,4-dihydroquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 7-Bromo-3,4-dihydroquinolin-2(1H)-one, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on analyses of structurally similar compounds and established principles of spectroscopy. Detailed, generalized protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and related molecules. This guide is intended to serve as a valuable resource for scientists engaged in medicinal chemistry, process development, and quality control.
Chemical Structure and Properties
-
IUPAC Name: 7-Bromo-3,4-dihydroquinolin-2(1H)-one
-
CAS Number: 14548-51-7
-
Molecular Formula: C₉H₈BrNO
-
Molecular Weight: 226.07 g/mol
-
Appearance: Expected to be a white to off-white solid.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 7-Bromo-3,4-dihydroquinolin-2(1H)-one. These predictions are derived from spectral data of analogous compounds and computational models.
¹H NMR (Proton NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Protons | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz |
| H1 (NH) | 8.0 - 9.5 | br s | - |
| H5 | 7.2 - 7.4 | d | ~8.5 |
| H6 | 7.0 - 7.2 | dd | ~8.5, ~2.0 |
| H8 | 6.8 - 7.0 | d | ~2.0 |
| H3 | 2.9 - 3.1 | t | ~7.0 |
| H4 | 2.6 - 2.8 | t | ~7.0 |
Prediction based on a 400 MHz spectrometer with CDCl₃ as the solvent.
¹³C NMR (Carbon NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon Atom | Predicted Chemical Shift (δ) |
| C2 (C=O) | 170 - 175 |
| C9 | 138 - 142 |
| C5 | 128 - 132 |
| C7 | 125 - 129 |
| C6 | 120 - 124 |
| C10 | 115 - 119 |
| C8 | 110 - 114 |
| C3 | 30 - 35 |
| C4 | 25 - 30 |
Prediction based on a 100 MHz spectrometer with CDCl₃ as the solvent.
IR (Infrared) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3300 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=O Stretch (Amide) | 1660 - 1690 | Strong |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Br Stretch | 500 - 600 | Medium |
MS (Mass Spectrometry)
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 225/227 | Molecular ion peak with isotopic pattern for Bromine |
| [M-CO]⁺ | 197/199 | Loss of carbon monoxide |
| [M-Br]⁺ | 146 | Loss of Bromine |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, a spectral width of 0 to 220 ppm, a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
-
For ESI, positive ion mode is typically used to observe the protonated molecule [M+H]⁺. For EI, the molecular ion [M]⁺ is expected.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
The Emerging Potential of 7-Bromo-3,4-dihydroquinolin-2(1H)-one: A Technical Overview for Drug Discovery Professionals
Introduction
The quinoline and quinolinone scaffolds are cornerstones in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The 3,4-dihydroquinolin-2(1H)-one core, in particular, represents a versatile template for the design and synthesis of novel drug candidates with a wide array of biological activities. This technical guide focuses on the potential biological significance of a specific derivative, 7-Bromo-3,4-dihydroquinolin-2(1H)-one. While direct and extensive biological studies on this specific molecule are not abundant in publicly available literature, its structural features and the activities of its close analogs suggest promising avenues for research and development, particularly in oncology. The bromine atom at the 7th position can enhance lipophilicity, potentially improving cell membrane permeability, and serves as a key functional group for further chemical modifications and the synthesis of more complex derivatives.[1] This document will provide an in-depth analysis of the potential biological activities of the 7-Bromo-3,4-dihydroquinolin-2(1H)-one scaffold by examining the established activities of its derivatives and related compounds.
Potential Biological Activities and Mechanisms of Action
Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have demonstrated significant potential across several therapeutic areas. The primary areas of interest for derivatives of 7-Bromo-3,4-dihydroquinolin-2(1H)-one include anticancer and antifungal activities.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
A significant body of research has focused on quinolinone-based molecules as inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair.[2][3] PARP1, the most well-characterized member, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and initiating a signaling cascade to recruit DNA repair machinery.[2][4]
Mechanism of Action: Synthetic Lethality
The therapeutic potential of PARP inhibitors is most pronounced in cancers with deficiencies in homologous recombination (HR), a major pathway for repairing double-strand breaks (DSBs).[2] This is often the case in tumors with mutations in the BRCA1 or BRCA2 genes. The inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during cell division, resulting in the formation of DSBs.[4] In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately, cell death.[3] This concept, where the simultaneous loss of two genes or pathways is lethal while the loss of either one alone is not, is known as synthetic lethality.[2][4]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 7-Bromo-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
As quantitative solubility data for 7-Bromo-3,4-dihydroquinolin-2(1H)-one is not publicly available, the following table is provided as a template for researchers to record their findings upon experimental determination.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method | Notes |
| Water | ||||||
| Ethanol | ||||||
| Methanol | ||||||
| DMSO | ||||||
| DMF | ||||||
| Acetone | ||||||
| Acetonitrile | ||||||
| Ethyl Acetate | ||||||
| Dichloromethane | ||||||
| PBS (pH 7.4) |
Experimental Protocols
The determination of a compound's solubility is a critical step in the drug discovery and development process. Low aqueous solubility can negatively impact a compound's absorption and bioavailability.[1] The "shake-flask" method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[2][3]
Thermodynamic Solubility Determination using the Shake-Flask Method
This protocol is adapted from established methodologies for determining the equilibrium solubility of a solid compound.[2][4]
Objective: To determine the thermodynamic equilibrium solubility of 7-Bromo-3,4-dihydroquinolin-2(1H)-one in various solvents.
Materials:
-
7-Bromo-3,4-dihydroquinolin-2(1H)-one (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid 7-Bromo-3,4-dihydroquinolin-2(1H)-one to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.[2]
-
It is important to use enough solid to be visible in the suspension after the equilibration period.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and the solvent.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.[2]
-
To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of 7-Bromo-3,4-dihydroquinolin-2(1H)-one of known concentrations.
-
Determine the concentration of the compound in the saturated solution by comparing its analytical response to the calibration curve.
-
Kinetic Solubility Assay
For earlier stages of drug discovery where high-throughput screening is necessary, a kinetic solubility assay can be employed.[1] This method is faster but may overestimate the thermodynamic solubility as it can lead to the formation of supersaturated solutions.[2]
Procedure Outline:
-
Prepare a high-concentration stock solution of 7-Bromo-3,4-dihydroquinolin-2(1H)-one in DMSO.[1]
-
Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS).[1]
-
Incubate the mixture for a shorter period (e.g., 1-2 hours) with shaking.[1]
-
Observe for precipitate formation.
-
Separate any precipitate by filtration or centrifugation.[1]
-
Measure the concentration of the compound remaining in the solution.[1]
Mandatory Visualization
The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Bromo-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its prevalence as a scaffold in various biologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, conformational possibilities, and the experimental and computational methodologies employed for its characterization. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, this guide synthesizes data from closely related analogs and computational modeling to present a robust model of its structural and conformational properties.
Molecular Structure
The molecular structure of 7-Bromo-3,4-dihydroquinolin-2(1H)-one consists of a bicyclic system where a benzene ring is fused to a dihydropyridinone ring. A bromine atom is substituted at the 7-position of the aromatic ring. The dihydro aspect of the name indicates that the pyridinone ring is partially saturated.
Core Scaffold: 3,4-Dihydroquinolin-2(1H)-one
The 3,4-dihydroquinolin-2(1H)-one core, also known as a hydrocarbostyril, is a key structural motif in numerous pharmacologically active compounds. This scaffold is recognized for its role in the development of therapeutics targeting a range of conditions, including neurological disorders. The dihydroquinolinone skeleton is a prevalent feature in molecules designed as inhibitors for various enzymes and receptors.
Bromine Substitution
The bromine atom at the 7-position significantly influences the electronic properties and potential intermolecular interactions of the molecule. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, can play a crucial role in the binding of this compound to biological targets.
Conformational Analysis
The conformational flexibility of 7-Bromo-3,4-dihydroquinolin-2(1H)-one arises from the non-aromatic, saturated portion of the dihydropyridinone ring. While direct experimental studies on the conformation of this specific molecule are limited, analysis of the closely related 1,2,3,4-tetrahydroquinoline provides valuable insights.
Computational studies and microwave spectroscopy of 1,2,3,4-tetrahydroquinoline have revealed the existence of multiple stable conformers.[1] These conformers are characterized by the puckering of the saturated ring. It is highly probable that the dihydropyridinone ring of 7-Bromo-3,4-dihydroquinolin-2(1H)-one adopts a similar set of conformations, likely existing as a mixture of twisted or envelope forms in solution. The energy barrier between these conformers is expected to be relatively low, allowing for rapid interconversion at room temperature.[1]
Predicted Conformational Isomers
Based on analogies to similar heterocyclic systems, the dihydropyridinone ring is expected to adopt non-planar conformations to relieve ring strain. The two most likely low-energy conformations would be a twist-chair or an envelope form. The exact preference and the energy difference between these conformers would require detailed computational modeling.
Quantitative Structural Data
In the absence of a crystal structure for 7-Bromo-3,4-dihydroquinolin-2(1H)-one, predicted and comparative data are summarized below. These values are derived from computational chemistry predictions and data from structurally related compounds.
| Parameter | Predicted/Comparative Value | Source/Method |
| Molecular Formula | C₉H₈BrNO | - |
| Molecular Weight | 226.07 g/mol | - |
| Boiling Point (Predicted) | 359.1 ± 42.0 °C | Computational Prediction[2] |
| Density (Predicted) | 1.559 ± 0.06 g/cm³ | Computational Prediction[2] |
| Topological Polar Surface Area | 29.1 Ų | Computational Prediction[3] |
| LogP (Predicted) | 2.4474 | Computational Prediction[3] |
Experimental Protocols
The characterization of 7-Bromo-3,4-dihydroquinolin-2(1H)-one and related compounds typically involves a combination of spectroscopic and analytical techniques.
Synthesis
The synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of N-arylpropiolamides or related precursors.
General Procedure for Synthesis of Dihydroquinolinones: A prevalent method for synthesizing the dihydroquinolinone scaffold is through the intramolecular cyclization of α,β-unsaturated N-arylamides.[4] This can be achieved via electrophilic, radical-initiated, or photochemical pathways.[4] For instance, a metal-catalyzed cyclization can be employed, where a suitable N-substituted aryl amide is treated with a catalyst to induce ring closure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for elucidating the molecular structure in solution.
-
¹H NMR: Provides information on the number and connectivity of protons. Chemical shifts and coupling constants would confirm the substitution pattern on the aromatic ring and the conformation of the dihydro-pyridinone ring.
-
¹³C NMR: Identifies the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Used to establish detailed connectivity between protons and carbons, confirming the overall molecular structure.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern, which further confirms the molecular formula and structural components. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation. Although no public crystal structure is available for the title compound, this technique remains the gold standard for structural elucidation.
Computational Modeling
Density Functional Theory (DFT) and other quantum chemistry methods are powerful tools for predicting the geometry, conformational energies, and spectroscopic properties of molecules where experimental data is scarce.
Typical Computational Workflow:
-
Conformational Search: Identify all low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each conformer at a suitable level of theory (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Confirm that the optimized structures are true minima on the potential energy surface and to calculate thermodynamic properties.
-
NMR Prediction: Calculate NMR chemical shifts to aid in the interpretation of experimental spectra.
Visualizations
Molecular Structure
Caption: 2D representation of 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
General Experimental Workflow for Characterization
Caption: A typical experimental workflow for the synthesis and characterization of a novel compound.
Hypothetical Signaling Pathway Involvement
Given that 3,4-dihydroquinolin-2(1H)-one analogs have been investigated as potential VEGFR2 inhibitors, a hypothetical signaling pathway is presented.[5]
Caption: Hypothetical inhibition of the VEGFR2 signaling pathway.
Conclusion
7-Bromo-3,4-dihydroquinolin-2(1H)-one is a molecule with significant potential in drug discovery, warranting detailed structural and conformational understanding. While experimental data on this specific compound is limited, a robust model of its properties can be constructed through the analysis of related compounds and computational chemistry. This guide provides a foundational understanding for researchers working with this and similar heterocyclic scaffolds, highlighting the key structural features and the methodologies required for their comprehensive characterization. Future work to obtain a single-crystal X-ray structure would be invaluable for validating the models presented herein and for facilitating structure-based drug design efforts.
References
- 1. Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. China 7-Bromo-3,4-dihydro-1H-quinolin-2-one 14548-51-7 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sourcing and Handling of 7-Bromo-3,4-dihydroquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and handling of 7-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS No. 14548-51-7), a key building block in medicinal chemistry and drug discovery. This document summarizes data from various commercial suppliers, outlines essential experimental protocols for its safe handling and use, and presents a logical workflow for supplier selection.
Commercial Supplier Overview
7-Bromo-3,4-dihydroquinolin-2(1H)-one is available from a range of chemical suppliers. The purity and available quantities vary, impacting its suitability for different research and development stages, from initial screening to larger-scale synthesis. Below is a comparative summary of offerings from several vendors.
Data Presentation: Supplier Comparison for 7-Bromo-3,4-dihydroquinolin-2(1H)-one
| Supplier | Purity | Available Quantities | Price (USD) | Notes |
| Aladdin Scientific | ≥97% | 1g | $49.87 | For professional manufacturing, research laboratories, and industrial or commercial usage only.[1] |
| Allschoolabs | 98% | Inquire for details | Inquire for details | Delivers worldwide.[2] |
| BLDpharm | Inquire for details | Inquire for details | Inquire for details | Offers online ordering with special offers.[3] |
| CP Lab Safety | ≥95% | 5g | Inquire for details | For professional manufacturing, research laboratories, and industrial or commercial usage only. |
| Keying Chemical | Inquire for details | 1g | Inquire for details | |
| Laibo Chem (via Orion Cientific) | Inquire for details | 25g | ~$1,400 (converted) | Price provided in BRL, subject to currency exchange rates. |
| Ambeed | Inquire for details | Inquire for details | Inquire for details | Provides analytical data such as NMR, HPLC, LC-MS, and UPLC.[4] |
Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and to inquire about bulk quantities.
Experimental Protocols: Handling and Storage
The safe and effective use of 7-Bromo-3,4-dihydroquinolin-2(1H)-one in a laboratory setting necessitates adherence to proper handling and storage procedures. The following protocols are derived from safety data sheets (SDS) and general laboratory best practices.
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a NIOSH-approved respirator for dusts is recommended.
2.2. Handling
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
2.3. Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is room temperature.[1][5]
2.4. First Aid Measures
-
After Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
2.5. Disposal
-
Dispose of this chemical in accordance with all applicable local, state, and federal regulations.
-
Do not allow it to enter drains or waterways.
Supplier Selection Workflow
The process of selecting a suitable commercial supplier for a chemical reagent is a critical step in research and development. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for selecting a commercial chemical supplier.
This guide provides a foundational understanding for sourcing and handling 7-Bromo-3,4-dihydroquinolin-2(1H)-one. Researchers are encouraged to consult the specific documentation provided by their chosen supplier for the most accurate and detailed information.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Buy Online - 7-Bromo-3,4-dihydro-1H-quinolin-2-one - 98%, high purity , CAS No.14548-51-7 - We Deliver Worldwide [allschoolabs.com]
- 3. 14548-51-7|7-Bromo-3,4-dihydroquinolin-2(1H)-one|BLD Pharm [bldpharm.com]
- 4. 14548-51-7 | 7-Bromo-3,4-dihydroquinolin-2(1H)-one | Bromides | Ambeed.com [ambeed.com]
- 5. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to the Reactivity and Stability of 7-Bromo-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-3,4-dihydroquinolin-2(1H)-one is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a dihydroquinolinone core with a bromine substituent at the 7-position, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The bromine atom serves as a key functional handle for various cross-coupling and substitution reactions, allowing for the introduction of diverse functionalities and the construction of compound libraries for biological screening. This technical guide provides a comprehensive overview of the reactivity and stability of 7-Bromo-3,4-dihydroquinolin-2(1H)-one, including key experimental protocols and physical and spectroscopic data.
Physicochemical Properties
A summary of the key physicochemical properties of 7-Bromo-3,4-dihydroquinolin-2(1H)-one is presented in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 14548-51-7 | [1] |
| Molecular Formula | C₉H₈BrNO | [1] |
| Molecular Weight | 226.07 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | 359.1 ± 42.0 °C (Predicted) | [2] |
| Density | 1.559 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for structure elucidation. For 7-Bromo-3,4-dihydroquinolin-2(1H)-one, the expected ¹H NMR spectrum would show characteristic signals for the aromatic protons, as well as the methylene protons of the dihydroquinolinone ring system. The chemical shifts and coupling constants of the aromatic protons would be influenced by the bromo substituent.[3]
Infrared (IR) Spectroscopy: The IR spectrum of 7-Bromo-3,4-dihydroquinolin-2(1H)-one is expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3200-3400 cm⁻¹), the C=O stretching of the lactam (around 1650-1680 cm⁻¹), and C-H stretching of the aromatic and aliphatic portions of the molecule. The C-Br stretching vibration is expected in the lower frequency region of the spectrum.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 7-Bromo-3,4-dihydroquinolin-2(1H)-one would show a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M+ and M+2 peaks).[4]
Reactivity Profile
The reactivity of 7-Bromo-3,4-dihydroquinolin-2(1H)-one is dominated by the presence of the bromine atom on the aromatic ring, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5] 7-Bromo-3,4-dihydroquinolin-2(1H)-one is a suitable precursor for such transformations.
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction can be used to introduce various aryl or vinyl substituents at the 7-position of the dihydroquinolinone core.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
7-Bromo-3,4-dihydroquinolin-2(1H)-one
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
-
Procedure:
-
To a reaction vessel, add 7-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
-
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides. This reaction can be employed to introduce primary or secondary amine functionalities at the 7-position of the dihydroquinolinone scaffold.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
7-Bromo-3,4-dihydroquinolin-2(1H)-one
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In an oven-dried Schlenk tube, combine 7-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and the phosphine ligand (0.02-0.10 equiv).
-
Add the base (1.2-2.0 equiv).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine (1.1-1.5 equiv) via syringe.
-
Place the sealed tube in a preheated oil bath at the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.[7][8]
-
Stability Profile
The stability of 7-Bromo-3,4-dihydroquinolin-2(1H)-one is a critical factor for its storage and handling, as well as for its application in multi-step syntheses.
-
Thermal Stability: The predicted high boiling point suggests that the compound possesses good thermal stability under normal laboratory conditions. However, prolonged exposure to high temperatures, especially in the presence of catalysts or reactive reagents, could lead to degradation.
-
Chemical Stability: The dihydroquinolinone core is generally stable. The amide bond is relatively robust and not easily hydrolyzed under neutral conditions. However, under strong acidic or basic conditions, hydrolysis of the lactam ring could occur. The C-Br bond is stable under typical synthetic conditions but can be cleaved under reducing conditions or in the presence of strong organometallic reagents.
-
Photostability: Aromatic bromine compounds can be susceptible to photodecomposition. Therefore, it is advisable to store 7-Bromo-3,4-dihydroquinolin-2(1H)-one in a light-protected container.
Logical Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and a general experimental workflow involving 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Caption: Key synthetic transformations of 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
7-Bromo-3,4-dihydroquinolin-2(1H)-one is a valuable and reactive intermediate in organic synthesis, particularly for the construction of novel compounds with potential biological activity. Its primary reactivity lies in the palladium-catalyzed cross-coupling reactions at the 7-position, enabling the introduction of a wide array of substituents. The compound exhibits good stability under standard laboratory conditions, making it a reliable building block for complex synthetic endeavors. This guide provides researchers, scientists, and drug development professionals with the core information needed to effectively utilize 7-Bromo-3,4-dihydroquinolin-2(1H)-one in their research and development projects.
References
- 1. calpaclab.com [calpaclab.com]
- 2. China 7-Bromo-3,4-dihydro-1H-quinolin-2-one 14548-51-7 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]
- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
7-Bromo-3,4-dihydroquinolin-2(1H)-one: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the dihydroquinolinone class. While direct and extensive research on this specific molecule is limited, its structural similarity to other biologically active quinolinone derivatives positions it as a compound of significant interest, particularly as a synthetic intermediate and a potential scaffold for drug discovery. This technical guide provides a comprehensive review of the available literature concerning its synthesis, potential biological activities, and future research directions, drawing insights from closely related analogues.
Introduction
The quinolinone scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals. The introduction of a bromine substituent can significantly modulate the physicochemical and pharmacological properties of a molecule, often enhancing its potency and metabolic stability. 7-Bromo-3,4-dihydroquinolin-2(1H)-one, with its bromine atom at the 7-position of the dihydroquinolinone core, represents a key building block for the synthesis of more complex molecules. Its most notable application is as an intermediate in the synthesis of the atypical antipsychotic drug, Aripiprazole.[1] Furthermore, the broader class of brominated quinolinones has demonstrated promising potential in oncology and infectious disease research.
Synthesis and Characterization
While specific, detailed synthetic protocols for 7-Bromo-3,4-dihydroquinolin-2(1H)-one are not extensively published in peer-reviewed journals, its synthesis can be inferred from established methods for related dihydroquinolinones.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for 7-Bromo-3,4-dihydroquinolin-2(1H)-one involves the cyclization of a suitable N-aryl-3-halopropionamide. This common strategy for dihydroquinolinone synthesis is adaptable to various substituted anilines.
Caption: Retrosynthetic analysis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Postulated Synthetic Protocol
Based on general methods for dihydroquinolinone synthesis, the following is a likely experimental protocol for the preparation of 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Step 1: Synthesis of N-(4-bromophenyl)-3-chloropropionamide
-
To a solution of 4-bromoaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere, add a base such as triethylamine or pyridine (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 3-chloropropionyl chloride (1.05 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-bromophenyl)-3-chloropropionamide.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Intramolecular Friedel-Crafts Cyclization to 7-Bromo-3,4-dihydroquinolin-2(1H)-one
-
To a flask containing a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (2.0-3.0 eq), add N-(4-bromophenyl)-3-chloropropionamide (1.0 eq) under an inert atmosphere.
-
Heat the mixture, with stirring, to a temperature sufficient to initiate the cyclization reaction (typically 80-120 °C).
-
Maintain the temperature and monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice and water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
-
Purify the final product by recrystallization or column chromatography.
Caption: Postulated synthetic workflow for 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Potential Biological Activities
While specific biological data for 7-Bromo-3,4-dihydroquinolin-2(1H)-one is scarce, the activities of structurally similar brominated quinolinones provide a strong basis for predicting its potential therapeutic applications.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of brominated quinoline and quinolinone derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.
Table 1: Anticancer Activity of Selected Brominated Quinolinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound |
| 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) | MCF-7 | 1.7 µg/mL | Doxorubicin |
| 6,8-dibromo-4(3H)quinazolinone derivative (IX) | MCF-7 | 1.8 µg/mL | Doxorubicin |
| 6,8-dibromo-4(3H)quinazolinone derivative (XIVd) | MCF-7 | 1.83 µg/mL | Doxorubicin |
| 6-Bromo quinazoline derivative (8a) | MCF-7 | 15.85 ± 3.32 | Erlotinib |
| 6-Bromo quinazoline derivative (8a) | SW480 | 17.85 ± 0.92 | Erlotinib |
| 6-bromo-5-nitroquinoline (4) | HT29 | Lower than 5-FU | 5-Fluorouracil |
Note: Data is compiled from various in vitro studies and is intended for comparative purposes. The specific activity of 7-Bromo-3,4-dihydroquinolin-2(1H)-one may vary.
The proposed mechanisms of action for the anticancer effects of quinolinone derivatives often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Caption: Potential anticancer mechanism of brominated quinolinones.
Antimicrobial Activity
The quinoline scaffold is a core component of several established antimicrobial drugs. The introduction of a bromine atom can enhance the antimicrobial properties of these molecules. While specific data for 7-Bromo-3,4-dihydroquinolin-2(1H)-one is not available, related compounds have shown activity against various pathogenic bacteria and fungi.
Table 2: Antimicrobial Activity of Selected Brominated Quinoline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| 7-bromoquinoline-5,8-dione derivatives | Various bacteria and fungi | 800 - 1000 |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. The activity of 7-Bromo-3,4-dihydroquinolin-2(1H)-one may differ.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of 7-Bromo-3,4-dihydroquinolin-2(1H)-one, standard in vitro assays would be employed.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of 7-Bromo-3,4-dihydroquinolin-2(1H)-one and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT assay to determine anticancer activity.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of 7-Bromo-3,4-dihydroquinolin-2(1H)-one in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Future Directions and Conclusion
7-Bromo-3,4-dihydroquinolin-2(1H)-one is a valuable synthetic intermediate with significant, yet largely unexplored, potential as a lead compound in drug discovery. The available literature on related brominated quinolinones strongly suggests that this compound is likely to possess anticancer and antimicrobial properties.
Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a robust and high-yielding synthesis protocol for 7-Bromo-3,4-dihydroquinolin-2(1H)-one, along with its comprehensive spectroscopic characterization.
-
Systematic Biological Evaluation: A thorough investigation of its in vitro and in vivo anticancer and antimicrobial activities against a broad panel of cancer cell lines and pathogenic microorganisms.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which 7-Bromo-3,4-dihydroquinolin-2(1H)-one exerts its biological effects.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives to explore the SAR and optimize the potency and selectivity of this chemical scaffold.
References
Methodological & Application
Application Notes and Protocols: The Versatile Scaffold of 7-Bromo-3,4-dihydroquinolin-2(1H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-3,4-dihydroquinolin-2(1H)-one is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its rigid, bicyclic core structure provides a valuable scaffold for the design and synthesis of novel therapeutic agents targeting a range of diseases. The presence of a bromine atom at the 7-position offers a convenient handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse compound libraries. This document provides an overview of the applications of this scaffold, detailed experimental protocols for the synthesis and evaluation of its derivatives, and a summary of their biological activities.
Key Applications in Drug Discovery
The 7-Bromo-3,4-dihydroquinolin-2(1H)-one scaffold has been instrumental in the development of compounds with diverse pharmacological activities, including:
-
Anticancer Agents: Derivatives of this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds often exert their activity through the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
-
Cholinesterase Inhibitors: Modification of the 7-bromo-3,4-dihydroquinolin-2(1H)-one core has led to the discovery of potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are key targets in the symptomatic treatment of Alzheimer's disease.
-
Dopamine Receptor Modulators: This scaffold is a key component in the synthesis of aripiprazole, an atypical antipsychotic drug. Aripiprazole's unique pharmacological profile as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors, highlights the potential of this chemical class in treating central nervous system disorders.[1][2][3]
Quantitative Data Summary
The following tables summarize the biological activities of various derivatives synthesized from or related to the 7-bromo-3,4-dihydroquinolin-2(1H)-one scaffold.
Table 1: Anticancer Activity of Dihydroquinolinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3c | H460 (Lung Carcinoma) | 4.9 ± 0.7 | [4] |
| A-431 (Skin Carcinoma) | 2.0 ± 0.9 | [4] | |
| HT-29 (Colon Adenocarcinoma) | 4.4 ± 1.3 | [4] | |
| DU145 (Prostate Carcinoma) | 12.0 ± 1.6 | [4] | |
| MCF7 (Breast Adenocarcinoma) | 14.6 ± 3.9 | [4] | |
| Compound 22 | MDA-MB-468 (Breast Cancer, NQO1-deficient) | 0.14 | [5] |
| MDA-MB-468-NQ16 (Breast Cancer, NQO1-rich) | 0.19 | [5] | |
| Compound 7g | NCI-H23 (Lung) | 0.420 | [6] |
| ACHN (Renal) | 0.856 | [6] | |
| MDA-MB-231 (Breast) | 1.19 | [6] | |
| PC-3 (Prostate) | 0.987 | [6] | |
| NUGC-3 (Gastric) | 0.765 | [6] | |
| HCT-15 (Colon) | 0.889 | [6] |
Table 2: Cholinesterase Inhibitory Activity of Quinolinone and Dihydroquinolinone Derivatives
| Compound ID | Enzyme | IC50 (µM) | Reference |
| QN8 | Human recombinant Acetylcholinesterase (hrAChE) | 0.29 ± 0.02 | [7] |
| Human recombinant Butyrylcholinesterase (hrBuChE) | 12.73 ± 0.45 | [7] | |
| QN9 | hrAChE | 1.35 ± 0.11 | [7] |
| hrBuChE | 25.41 ± 1.87 | [7] | |
| DQN7 | hrAChE | 2.18 ± 0.15 | [7] |
| hrBuChE | > 50 | [7] | |
| 21c | Acetylcholinesterase (AChE) | 0.56 | [8] |
| Butyrylcholinesterase (BuChE) | 2.3 | [8] | |
| 29a | Acetylcholinesterase (AChE) | 0.12 ± 0.02 | [8] |
| 32d | Acetylcholinesterase (AChE) | 0.069 | [8] |
| Butyrylcholinesterase (BuChE) | 1.35 | [8] |
Experimental Protocols
Synthesis of 7-Aryl-3,4-dihydroquinolin-2(1H)-one Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 7-aryl substituted dihydroquinolinones from 7-bromo-3,4-dihydroquinolin-2(1H)-one.
Materials:
-
7-Bromo-3,4-dihydroquinolin-2(1H)-one
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 7-bromo-3,4-dihydroquinolin-2(1H)-one (1.0 mmol) and arylboronic acid (1.2 mmol) in a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL), add potassium carbonate (2.0 mmol).
-
De-gas the mixture by bubbling with argon for 15 minutes.
-
Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) to the reaction mixture.
-
Heat the mixture to reflux and stir under an argon atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 7-aryl-3,4-dihydroquinolin-2(1H)-one derivative.
-
Characterize the final product by NMR and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Signaling Pathways and Mechanisms of Action
Derivatives of 7-bromo-3,4-dihydroquinolin-2(1H)-one have been shown to modulate key signaling pathways implicated in cancer and neurological disorders.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[1][10] Several quinolinone derivatives have been identified as inhibitors of this pathway, leading to the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinolinone derivatives.
Dopamine and Serotonin Receptor Modulation in CNS Disorders
The antipsychotic drug aripiprazole, synthesized from a related dihydroquinolinone, exerts its therapeutic effects by modulating dopamine and serotonin neurotransmission.[1][2][3]
Caption: Aripiprazole's modulation of dopamine and serotonin receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel drug candidates based on the 7-bromo-3,4-dihydroquinolin-2(1H)-one scaffold.
Caption: A typical drug discovery workflow using the target scaffold.
Conclusion
7-Bromo-3,4-dihydroquinolin-2(1H)-one represents a privileged scaffold in medicinal chemistry, providing a foundation for the development of a wide range of biologically active compounds. Its synthetic tractability and the diverse pharmacological profiles of its derivatives make it an attractive starting point for the discovery of novel therapeutics for cancer, neurodegenerative diseases, and other disorders. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of new chemical entities based on this versatile molecular framework.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new quinolinequinone derivatives and preliminary exploration of their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Bromo-3,4-dihydroquinolin-2(1H)-one as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-3,4-dihydroquinolin-2(1H)-one is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, bicyclic core is a common scaffold in a variety of biologically active molecules. The presence of a bromine atom at the 7-position provides a reactive handle for the introduction of diverse functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Furthermore, the lactam moiety offers sites for further chemical modification. These application notes provide an overview of the utility of 7-bromo-3,4-dihydroquinolin-2(1H)-one as a key intermediate in the synthesis of targeted therapeutic agents and detail protocols for its application in common synthetic transformations.
Key Applications
The primary applications of 7-bromo-3,4-dihydroquinolin-2(1H)-one in drug development are centered on its use as a scaffold for the synthesis of:
-
Antipsychotic Agents: As a key intermediate in the synthesis of drugs like aripiprazole, which is used in the treatment of schizophrenia and bipolar disorder.
-
Kinase Inhibitors: The quinolinone core is a privileged structure in the design of inhibitors for various protein kinases implicated in cancer and inflammatory diseases.
-
Receptor Modulators: Derivatives of this scaffold have been explored as modulators of various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.
Data Presentation: Synthetic Transformations of 7-Bromo-3,4-dihydroquinolin-2(1H)-one
The following tables summarize quantitative data for key synthetic transformations involving 7-bromo-3,4-dihydroquinolin-2(1H)-one and its derivatives, providing a comparative overview for reaction optimization.
Table 1: Synthesis of Aripiprazole Intermediate via O-Alkylation of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one
| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | 1,4-Dibromobutane | K₂CO₃ | Water | Reflux | 3 | Not specified | [1] |
Note: 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one can be synthesized from 7-bromo-3,4-dihydroquinolin-2(1H)-one through nucleophilic aromatic substitution or other established methods.
Table 2: Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Arylboronic Acids (Representative Conditions)
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 7-Bromo-3,4-dihydroquinolin-2(1H)-one | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85-95 (estimated) | General Protocol |
| 2 | 8-Bromo-6-methylquinolin-2(1H)-one | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 92 | [2] |
| 3 | 3-Bromoquinoline | 4-Formylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 88 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (Aripiprazole Intermediate)
This protocol is adapted from the synthesis of a key intermediate for aripiprazole, starting from the corresponding 7-hydroxy derivative.
Step 1: Synthesis of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Conceptual)
The conversion of 7-bromo-3,4-dihydroquinolin-2(1H)-one to its 7-hydroxy analog can be achieved through methods such as the Buchwald-Hartwig hydroxylation or nucleophilic aromatic substitution with a protected hydroxyl group followed by deprotection.
Step 2: O-Alkylation of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one
-
To a round-bottom flask, add 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq.), potassium carbonate (2.0 eq.), and water.
-
Add 1,4-dibromobutane (3.0 eq.) to the mixture.
-
Heat the reaction mixture to reflux and stir for 3 hours.
-
After cooling to room temperature, extract the mixture with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of 7-bromo-3,4-dihydroquinolin-2(1H)-one with an arylboronic acid.
-
In a Schlenk flask, combine 7-bromo-3,4-dihydroquinolin-2(1H)-one (1.0 eq.), the desired arylboronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and sodium carbonate (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-3,4-dihydroquinolin-2(1H)-one.
Mandatory Visualizations
Caption: Aripiprazole's mechanism of action.
Caption: Experimental workflow for Suzuki coupling.
References
Application Notes and Protocols for Suzuki Coupling with 7-Bromo-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely employed in the pharmaceutical industry for the synthesis of complex molecules and the diversification of drug scaffolds.[3][4] The 3,4-dihydroquinolin-2(1H)-one core is a prevalent motif in numerous biologically active compounds. The ability to functionalize this scaffold at the 7-position via Suzuki coupling opens avenues for the creation of novel analogs with potential therapeutic applications.
These application notes provide a detailed protocol for the Suzuki coupling of 7-Bromo-3,4-dihydroquinolin-2(1H)-one with various aryl and heteroaryl boronic acids. The methodologies and data presented are compiled from established procedures for similar substrates, offering a robust starting point for researchers.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2] The cycle is generally understood to involve three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 7-Bromo-3,4-dihydroquinolin-2(1H)-one to form a palladium(II) intermediate. The presence of electron-withdrawing groups on the aryl halide can facilitate this rate-limiting step.[5]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the halide. The base activates the boronic acid, making it more nucleophilic.[6]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.
Experimental Protocols
This section details a general protocol for the Suzuki coupling of 7-Bromo-3,4-dihydroquinolin-2(1H)-one with an arylboronic acid.
Materials:
-
7-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv) or Potassium carbonate (K₂CO₃)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry Schlenk flask, add 7-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and sodium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane/water (4:1 v/v) solvent mixture to the flask.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate.[4]
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-aryl-3,4-dihydroquinolin-2(1H)-one product.[3]
Data Presentation
The following table summarizes representative data for the Suzuki coupling of 7-Bromo-3,4-dihydroquinolin-2(1H)-one with various boronic acids under optimized conditions. Yields are illustrative and may vary based on the specific substrate and reaction conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 100 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | THF/H₂O (5:1) | 80 | 20 | 78 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 88 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 100 | 24 | 75 |
Mandatory Visualizations
Catalytic Cycle of Suzuki Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling protocol.
References
Application of 7-Bromo-3,4-dihydroquinolin-2(1H)-one in Fragment-Based Drug Discovery for Kinase Inhibitors
An Application Note on the Use of 7-Bromo-3,4-dihydroquinolin-2(1H)-one in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. Due to their smaller size, fragments can explore chemical space more efficiently and often form high-quality interactions with the target protein. 7-Bromo-3,4-dihydroquinolin-2(1H)-one is a promising fragment due to its rigid bicyclic scaffold, hydrogen bond donor and acceptor capabilities, and the presence of a bromine atom which can serve as a vector for chemical elaboration. This application note describes a hypothetical workflow for the use of 7-Bromo-3,4-dihydroquinolin-2(1H)-one in an FBDD campaign against a hypothetical protein kinase, "Kinase-X."
Principle
The core principle of this FBDD workflow is to identify and validate the binding of 7-Bromo-3,4-dihydroquinolin-2(1H)-one to Kinase-X and then to elaborate the fragment hit into a more potent lead compound. The workflow begins with a primary screen using Surface Plasmon Resonance (SPR) to detect binding. Hits are then validated using an orthogonal biophysical technique, Isothermal Titration Calorimetry (ITC), to confirm the binding affinity and determine the thermodynamic profile of the interaction. Finally, structural biology techniques, such as X-ray crystallography, would be employed to elucidate the binding mode and guide the subsequent structure-based design of more potent inhibitors.
Experimental Protocols
1. Primary Screening using Surface Plasmon Resonance (SPR)
Objective: To identify initial fragment hits that bind to Kinase-X.
Materials:
-
7-Bromo-3,4-dihydroquinolin-2(1H)-one (stock solution in DMSO)
-
Recombinant Kinase-X protein
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization of Kinase-X:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject recombinant Kinase-X (at a concentration of 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of approximately 10,000 response units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
-
Fragment Screening:
-
Prepare a 1 mM stock solution of 7-Bromo-3,4-dihydroquinolin-2(1H)-one in 100% DMSO.
-
Dilute the fragment stock to a final concentration of 200 µM in running buffer containing 5% DMSO.
-
Inject the fragment solution over the Kinase-X-immobilized surface for 60 seconds, followed by a 120-second dissociation phase.
-
Regenerate the surface with a pulse of 1 M NaCl if necessary.
-
A positive "hit" is determined by a significant and reproducible binding response compared to a reference surface.
-
2. Hit Validation using Isothermal Titration Calorimetry (ITC)
Objective: To confirm the binding of 7-Bromo-3,4-dihydroquinolin-2(1H)-one to Kinase-X and determine its thermodynamic parameters.
Materials:
-
7-Bromo-3,4-dihydroquinolin-2(1H)-one
-
Recombinant Kinase-X protein
-
ITC instrument (e.g., MicroCal)
-
ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
Protocol:
-
Sample Preparation:
-
Dialyze Kinase-X extensively against the ITC buffer.
-
Prepare a 20 µM solution of Kinase-X in the ITC buffer.
-
Prepare a 500 µM solution of 7-Bromo-3,4-dihydroquinolin-2(1H)-one in the same ITC buffer, ensuring the final DMSO concentration is matched in the protein solution (typically ≤ 5%).
-
-
ITC Experiment:
-
Load the Kinase-X solution into the sample cell of the ITC instrument.
-
Load the fragment solution into the injection syringe.
-
Set the experiment temperature to 25°C.
-
Perform an initial injection of 0.5 µL, followed by 19 injections of 2 µL at 150-second intervals.
-
Analyze the resulting data by fitting to a one-site binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).
-
Data Presentation
Table 1: Hypothetical SPR Screening Results for a Fragment Library
| Fragment ID | Compound Name | Molecular Weight (Da) | Response Units (RU) | Hit Status |
| F1 | 7-Bromo-3,4-dihydroquinolin-2(1H)-one | 226.07 | 85 | Hit |
| F2 | Fragment 2 | 189.21 | 12 | No Hit |
| F3 | Fragment 3 | 210.15 | 92 | Hit |
| F4 | Fragment 4 | 154.12 | 5 | No Hit |
Table 2: Hypothetical ITC Validation Data for 7-Bromo-3,4-dihydroquinolin-2(1H)-one Binding to Kinase-X
| Parameter | Value |
| Dissociation Constant (Kd) | 350 µM |
| Stoichiometry (n) | 0.98 |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (TΔS) | -1.2 kcal/mol |
Visualizations
Application Notes and Protocols for the Derivatization of 7-Bromo-3,4-dihydroquinolin-2(1H)-one for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic derivatization of this scaffold allows for the systematic exploration of the chemical space around the core, enabling the establishment of Structure-Activity Relationships (SAR). Understanding SAR is crucial for the optimization of lead compounds in drug discovery, guiding the design of molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.
This document provides detailed application notes and protocols for the derivatization of 7-Bromo-3,4-dihydroquinolin-2(1H)-one, a key intermediate for generating a diverse library of analogues for SAR studies. The bromine atom at the 7-position serves as a versatile handle for introducing a wide range of substituents through modern cross-coupling reactions. The primary derivatization strategies discussed herein are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.
Derivatization Strategies
The 7-position of the 3,4-dihydroquinolin-2(1H)-one core is a critical vector for modification to explore SAR. The two principal palladium-catalyzed cross-coupling reactions for the derivatization of 7-Bromo-3,4-dihydroquinolin-2(1H)-one are:
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the 7-position of the quinolinone core and a variety of aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse aromatic systems to probe interactions with hydrophobic pockets or to introduce further functionalization points.[2][3]
-
Buchwald-Hartwig Amination: This powerful method enables the formation of a C-N bond, coupling the 7-position of the quinolinone with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles.[4][5][6] This is particularly useful for introducing hydrogen bond donors and acceptors, as well as groups that can modulate the physicochemical properties of the molecule.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 7-Bromo-3,4-dihydroquinolin-2(1H)-one
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-Bromo-3,4-dihydroquinolin-2(1H)-one with various boronic acids.
Materials:
-
7-Bromo-3,4-dihydroquinolin-2(1H)-one
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add 7-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), palladium catalyst (5 mol%), and base (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-3,4-dihydroquinolin-2(1H)-one derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 7-Bromo-3,4-dihydroquinolin-2(1H)-one
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of 7-Bromo-3,4-dihydroquinolin-2(1H)-one with a variety of amines.
Materials:
-
7-Bromo-3,4-dihydroquinolin-2(1H)-one
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk tube)
Procedure:
-
To an oven-dried Schlenk tube, add 7-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 equiv.), palladium catalyst (2 mol%), and ligand (4 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the base (1.4 equiv.) to the tube.
-
Add the amine (1.2 equiv.) followed by the anhydrous solvent via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaCl solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-3,4-dihydroquinolin-2(1H)-one derivative.
Data Presentation: SAR of 7-Amino-3,4-dihydroquinolin-2(1H)-one Derivatives as Carbonic Anhydrase Inhibitors
The following table summarizes the inhibitory activity (Kᵢ in nM) of a series of 7-substituted-3,4-dihydroquinolin-2(1H)-one derivatives against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IV, and the tumor-associated hCA IX. The parent compound, 7-amino-3,4-dihydroquinolin-2(1H)-one, was derivatized at the 7-amino group to explore the structure-activity relationship.
| Compound | R Substituent at 7-amino position | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IV Kᵢ (nM) | hCA IX Kᵢ (nM) |
| 1 | -H | >10000 | >10000 | 9500 | 510 |
| 2 | -SO₂-Ph | 8560 | >10000 | >10000 | 2785.6 |
| 3 | -SO₂-Ph-4-Me | >10000 | >10000 | >10000 | 243.6 |
| 4 | -SO₂-Ph-4-Cl | 7850.5 | 9860.3 | >10000 | 345.7 |
| 5 | -CO-NH-Ph | 9854.2 | >10000 | >10000 | 785.3 |
| 6 | -CO-Ph | 8950.6 | >10000 | >10000 | 895.4 |
| 7 | -SO₂Me | >10000 | >10000 | >10000 | 1254.7 |
Data extracted from Bozdag et al., J Enzyme Inhib Med Chem, 2017.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Studies on new platelet aggregation inhibitors 1. Synthesis of 7-nitro-3,4-dihydroquinoline-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental procedure for N-alkylation of 7-Bromo-3,4-dihydroquinolin-2(1H)-one
An Experimental Procedure for the N-Alkylation of 7-Bromo-3,4-dihydroquinolin-2(1H)-one
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the N-alkylation of 7-Bromo-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of various biologically active molecules. The procedure involves the deprotonation of the lactam nitrogen followed by nucleophilic substitution with an alkyl halide. This method is a fundamental transformation in medicinal chemistry for generating diverse compound libraries.
Introduction
The dihydroquinolin-2(1H)-one scaffold is a privileged structure found in numerous pharmaceuticals and natural products. N-alkylation of this heterocyclic system is a critical step in modifying the compound's physicochemical and pharmacological properties, such as solubility, metabolic stability, and target affinity. The following protocol outlines a general and robust procedure for the N-alkylation of 7-Bromo-3,4-dihydroquinolin-2(1H)-one using a strong base and an alkylating agent.
Reaction Principle
The N-alkylation of a lactam, such as 7-Bromo-3,4-dihydroquinolin-2(1H)-one, proceeds via a two-step mechanism. First, a strong base, such as sodium hydride (NaH), abstracts the acidic proton from the nitrogen atom of the lactam ring. This deprotonation generates a resonance-stabilized amide anion. Second, this highly nucleophilic anion attacks an electrophilic alkylating agent (e.g., an alkyl halide), resulting in the formation of a new carbon-nitrogen bond and yielding the N-alkylated product. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal for this reaction as it effectively solvates the cation without interfering with the nucleophile.
Experimental Protocol
This protocol describes a general method for the N-alkylation reaction. The specific alkyl halide, reaction time, and temperature may require optimization depending on the substrate's reactivity.
3.1. Materials and Equipment
-
Reagents:
-
7-Bromo-3,4-dihydroquinolin-2(1H)-one
-
Alkyl Halide (R-X, e.g., Methyl Iodide, Benzyl Bromide)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert atmosphere line (Nitrogen or Argon)
-
Ice bath
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
3.2. Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material. Cool the flask to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in oil, 1.2 equiv) to the stirred solution in small portions. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed as a change in color or clarity.
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC, eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate reaction completion.
-
Work-up:
-
Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to consume any unreacted NaH.
-
Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the quantitative data for a representative N-alkylation reaction using methyl iodide as the alkylating agent.
| Component | Molar Mass ( g/mol ) | Equivalents | Amount (mg) | Moles (mmol) |
| 7-Bromo-3,4-dihydroquinolin-2(1H)-one | 226.07 | 1.0 | 226 | 1.0 |
| Sodium Hydride (60% in oil) | 40.00 (as dispersion) | 1.2 | 48 | 1.2 |
| Methyl Iodide (CH₃I) | 141.94 | 1.1 | 156 | 1.1 |
| Product: 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one | 240.09 | - | Theoretical: 240 mg | Actual (90% yield): 216 mg |
Safety Precautions
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. Handle it strictly under an inert, anhydrous atmosphere. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Alkyl Halides: Many alkylating agents are toxic, volatile, and potential carcinogens. Handle them in a well-ventilated fume hood.
-
Solvents: DMF is a skin and respiratory irritant. Ethyl acetate is flammable. Handle all solvents in a fume hood and away from ignition sources.
Visualization of Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Application Notes and Protocols: 7-Bromo-3,4-dihydroquinolin-2(1H)-one as a Versatile Building Block for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins. The modular nature of PROTACs, consisting of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for rational design and synthesis. This document outlines the prospective application of 7-Bromo-3,4-dihydroquinolin-2(1H)-one as a versatile building block for the synthesis of novel PROTACs. The inherent chemical functionality of this scaffold, particularly the bromine atom, provides a convenient handle for derivatization and linker attachment, making it an attractive starting point for the development of new targeted protein degraders. While direct utilization of this specific building block in published PROTAC literature is not yet prominent, its potential is significant. These notes provide a hypothetical framework and detailed protocols for its incorporation into a PROTAC targeting a hypothetical protein of interest (POI-X).
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest - POI) and an E3 ubiquitin ligase.[1][2][3] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4][5] This event-driven, catalytic mechanism allows for the degradation of proteins that have been traditionally difficult to target with small molecule inhibitors. The most commonly recruited E3 ligases in PROTAC design are von Hippel-Lindau (VHL) and Cereblon (CRBN).[1][2]
Prospective Application of 7-Bromo-3,4-dihydroquinolin-2(1H)-one
The 7-Bromo-3,4-dihydroquinolin-2(1H)-one scaffold is a promising starting point for PROTAC synthesis for several reasons:
-
Versatile Chemical Handle: The bromine atom at the 7-position serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the straightforward attachment of a wide array of linkers.
-
Structural Rigidity: The dihydroquinolinone core provides a degree of conformational rigidity, which can be advantageous in optimizing the ternary complex formation between the POI and the E3 ligase.
-
Potential for POI Ligand Development: The quinolinone core itself can be further functionalized to develop novel ligands for various proteins of interest. For instance, derivatives of the related 3,4-dihydroquinolin-2(1H)-one scaffold have been explored as inhibitors for enzymes like aldose reductase (AKR1B1).
This document outlines a hypothetical synthetic route and experimental protocols for the development of a PROTAC targeting a hypothetical protein, "POI-X," using 7-Bromo-3,4-dihydroquinolin-2(1H)-one as the core for the POI ligand.
Hypothetical PROTAC Design and Signaling Pathway
The proposed hypothetical PROTAC, named HQ-PROTAC-1 , is designed to degrade POI-X, a hypothetical protein implicated in a disease signaling pathway. HQ-PROTAC-1 consists of three components:
-
A POI-X ligand derived from 7-functionalized-3,4-dihydroquinolin-2(1H)-one.
-
A flexible polyethylene glycol (PEG) linker to provide the necessary length and flexibility for optimal ternary complex formation.
-
A von Hippel-Lindau (VHL) E3 ligase ligand for hijacking the ubiquitination machinery.
Diagram 1: PROTAC Mechanism of Action
Caption: Mechanism of action of the hypothetical HQ-PROTAC-1.
Diagram 2: Hypothetical Signaling Pathway Targeted by HQ-PROTAC-1
Caption: Hypothetical signaling pathway disrupted by HQ-PROTAC-1.
Experimental Protocols
The following protocols describe a hypothetical synthesis of HQ-PROTAC-1 .
Diagram 3: Synthetic Workflow for HQ-PROTAC-1
Caption: Proposed synthetic workflow for HQ-PROTAC-1.
Protocol 1: Synthesis of Quinolinone-Linker Intermediate
-
Reaction Setup: To a dried round-bottom flask, add 7-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 eq.), Boc-NH-PEG2-phenylboronic acid pinacol ester (1.2 eq.), palladium(II) acetate (0.05 eq.), and SPhos (0.1 eq.).
-
Solvent and Base: Add a 2:1 mixture of 1,4-dioxane and water, followed by potassium carbonate (3.0 eq.).
-
Reaction Conditions: Degas the mixture with argon for 15 minutes, then heat to 90 °C and stir for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 20-50% ethyl acetate in hexanes) to yield the Boc-protected quinolinone-linker intermediate.
Protocol 2: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected quinolinone-linker intermediate (1.0 eq.) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA) (10 eq.) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM three times to remove excess TFA. The resulting amine salt is used in the next step without further purification.
Protocol 3: Final Amide Coupling to Synthesize HQ-PROTAC-1
-
Reaction Setup: Dissolve the deprotected quinolinone-linker amine salt (1.0 eq.) and the VHL-ligand-COOH (1.1 eq.) in anhydrous dimethylformamide (DMF).
-
Coupling Reagents: Add HATU (1.5 eq.) and diisopropylethylamine (DIPEA) (4.0 eq.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 6 hours.
-
Workup: Dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by preparative HPLC to yield the final PROTAC, HQ-PROTAC-1 .
Hypothetical Quantitative Data
The following tables present hypothetical data for the characterization and biological evaluation of HQ-PROTAC-1 . These values are representative of a potent and selective PROTAC.
Table 1: Binding Affinities of HQ-PROTAC-1
| Component | Target | Assay Type | Binding Affinity (IC₅₀/Kₑ) |
| Quinolinone-Linker | POI-X | TR-FRET | 150 nM |
| VHL Ligand | VHL | FP | 80 nM |
| HQ-PROTAC-1 | POI-X | TR-FRET | 200 nM |
| HQ-PROTAC-1 | VHL | FP | 120 nM |
Table 2: In Vitro Degradation Profile of HQ-PROTAC-1 in Cancer Cell Line X
| Parameter | Value |
| DC₅₀ (Concentration for 50% degradation) | 25 nM |
| Dₘₐₓ (Maximum degradation) | >95% |
| Time to Dₘₐₓ | 8 hours |
Conclusion
While the direct application of 7-Bromo-3,4-dihydroquinolin-2(1H)-one in PROTAC synthesis is not yet established in the literature, its chemical structure presents a promising and versatile platform for the development of novel targeted protein degraders. The synthetic protocols and hypothetical data presented herein provide a roadmap for researchers to explore the potential of this building block. The ability to readily introduce a linker at the 7-position via robust cross-coupling chemistry makes it an attractive starting point for generating diverse PROTAC libraries to target a wide range of proteins of interest. Further investigation into the derivatization of the quinolinone core could also lead to the discovery of novel POI ligands, expanding the toolbox for PROTAC-based drug discovery.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]
- 3. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the large-scale synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on a robust two-step process involving the acylation of 3-bromoaniline followed by an intramolecular Friedel-Crafts cyclization.
Introduction
7-Bromo-3,4-dihydroquinolin-2(1H)-one is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its structure is a common scaffold in the design of compounds targeting a range of biological pathways. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The protocol outlined below is adapted from established methods for analogous quinolinone derivatives, ensuring a high probability of success on a large scale.
Data Presentation
The following table summarizes the expected quantitative data for the two-step synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one. These values are based on typical yields for similar reactions and may vary depending on the specific conditions and scale of the synthesis.
| Step | Reaction | Reactants | Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (%) |
| 1 | Acylation | 3-Bromoaniline | N-(3-bromophenyl)-3-chloropropionamide | 172.03 | 1.0 | >95 | >98 |
| 3-Chloropropionyl chloride | 126.98 | 1.1 | |||||
| 2 | Friedel-Crafts Cyclization | N-(3-bromophenyl)-3-chloropropionamide | 7-Bromo-3,4-dihydroquinolin-2(1H)-one | 262.53 | 1.0 | 75-85 | >99 |
| Aluminum chloride (AlCl₃) | 133.34 | 3.0 |
Experimental Protocols
Step 1: Synthesis of N-(3-bromophenyl)-3-chloropropionamide
Materials:
-
3-Bromoaniline
-
3-Chloropropionyl chloride
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1M HCl.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-(3-bromophenyl)-3-chloropropionamide.
Step 2: Large-Scale Synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one via Intramolecular Friedel-Crafts Cyclization
Materials:
-
N-(3-bromophenyl)-3-chloropropionamide
-
Aluminum chloride (AlCl₃)
-
1,2-Dichloroethane (DCE)
-
Ice
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Methanol
Procedure:
-
In a suitable reactor, suspend aluminum chloride (3.0 eq) in 1,2-dichloroethane.
-
Cool the suspension to 0 °C and slowly add N-(3-bromophenyl)-3-chloropropionamide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 80-85 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and then carefully quench by pouring it onto a mixture of ice and concentrated HCl.
-
Stir the resulting slurry vigorously for 30 minutes.
-
Filter the precipitate and wash with cold water.
-
Resuspend the solid in methanol and stir for 1 hour.
-
Filter the solid, wash with cold methanol, and dry under vacuum to yield 7-Bromo-3,4-dihydroquinolin-2(1H)-one as a solid.
Visualizations
Application Notes and Protocols for the Functionalization of the Bromine Atom in 7-Bromo-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the bromine atom in 7-Bromo-3,4-dihydroquinolin-2(1H)-one. This versatile building block is a valuable starting material in medicinal chemistry and drug discovery, and its derivatization through modern cross-coupling reactions opens avenues to a wide range of novel compounds. The protocols outlined below are based on established methodologies for similar aryl bromides and serve as a comprehensive guide for the synthesis of diverse libraries of substituted 3,4-dihydroquinolin-2(1H)-one derivatives.
Introduction
The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure found in numerous biologically active compounds. The presence of a bromine atom at the 7-position provides a convenient handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This document focuses on four key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation. These reactions enable the formation of carbon-carbon, carbon-nitrogen, and carbon-carbon triple bonds, as well as the introduction of a nitrile group, which is a versatile precursor for other functionalities.
Functionalization Pathways
The bromine atom at the C7 position of 7-Bromo-3,4-dihydroquinolin-2(1H)-one can be readily transformed into a variety of functional groups using well-established palladium-catalyzed cross-coupling reactions. The following diagram illustrates the principal synthetic routes described in this document.
Figure 1: Key functionalization pathways for 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Quantitative Data Summary
The following table summarizes representative quantitative data for the functionalization of 7-Bromo-3,4-dihydroquinolin-2(1H)-one and analogous aryl bromides. Please note that the yields are based on studies of structurally similar compounds and may require optimization for this specific substrate.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference Compound |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85-95 | 3-Bromoquinoline |
| Suzuki Coupling | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~90 | Bromoacetophenone |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 80-90 | 7-Bromo-1-tetralone |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 85-95 | 7-Bromo-1-tetralone |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | ~90 | Bromochromone |
| Sonogashira Coupling | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | ~85 | Bromoquinoline |
| Cyanation | Zn(CN)₂ | Pd₂(dba)₃ / dppf | - | DMAc | 120 | ~90 | General Aryl Bromides |
| Cyanation | K₄[Fe(CN)₆] | Pd(OAc)₂ | Na₂CO₃ | DMAc | 120 | 83-96 | General Aryl Bromides |
Experimental Protocols
The following are detailed protocols for each of the key functionalization reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 7-Bromo-3,4-dihydroquinolin-2(1H)-one with an arylboronic acid.
Materials:
-
7-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 7-Bromo-3,4-dihydroquinolin-2(1H)-one, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of 7-Bromo-3,4-dihydroquinolin-2(1H)-one with a primary or secondary amine.[1]
Materials:
-
7-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add 7-Bromo-3,4-dihydroquinolin-2(1H)-one, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
-
Add the NaOtBu and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines the coupling of 7-Bromo-3,4-dihydroquinolin-2(1H)-one with a terminal alkyne.
Materials:
-
7-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 7-Bromo-3,4-dihydroquinolin-2(1H)-one, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours or heat to 50-60 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Palladium-Catalyzed Cyanation
This protocol describes the conversion of the bromo-substituent to a cyano group using zinc cyanide.
Materials:
-
7-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 mmol, 1.0 equiv)
-
Zinc cyanide (Zn(CN)₂, 0.6 mmol, 0.6 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.08 mmol, 8 mol%)
-
Anhydrous N,N-dimethylacetamide (DMAc, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add 7-Bromo-3,4-dihydroquinolin-2(1H)-one, Zn(CN)₂, Pd₂(dba)₃, and dppf.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMAc via syringe.
-
Heat the reaction mixture to 120 °C for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All experiments should be performed by trained professionals in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 7-Bromo-3,4-dihydroquinolin-2(1H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 7-Bromo-3,4-dihydroquinolin-2(1H)-one?
A1: The most prevalent and scalable method is the intramolecular Friedel-Crafts acylation of an N-(3-bromophenyl)-3-halopropionamide precursor, typically N-(3-bromophenyl)-3-chloropropionamide. This reaction is usually mediated by a strong Lewis acid, such as aluminum chloride (AlCl₃), to facilitate the cyclization.
Q2: What is a typical expected yield for this synthesis?
A2: The yield for this type of cyclization can vary significantly based on the reaction conditions and scale. While literature on the specific optimization of this molecule is sparse, yields for analogous dihydroquinolinone syntheses can range from moderate to good (40% to over 80%) under optimized conditions. Achieving consistently high yields requires careful control over reaction parameters.
Q3: Why is the choice of Lewis acid important?
A3: The Lewis acid is crucial as it activates the acyl halide precursor, enabling the electrophilic attack on the aromatic ring. The strength and amount of the Lewis acid (e.g., AlCl₃, FeCl₃, PPA) directly impact the reaction rate and can influence the formation of side products. An excess is often required to account for complexation with both the starting material and the product.
Q4: Can this reaction produce isomers?
A4: Yes. The bromine atom on the aniline precursor is a deactivating, ortho-, para-director. In the N-(3-bromophenyl) precursor, the cyclization is directed by the activating amide group. However, cyclization can theoretically occur at either the C6 position (para to the amide nitrogen) to give the desired 7-bromo product, or at the C2 position (ortho to the amide nitrogen) to give the 5-bromo isomer. The 7-bromo isomer is generally favored due to steric and electronic factors, but the formation of the 5-bromo isomer is a common impurity that can lower the isolated yield of the desired product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Poor Quality Starting Material | Ensure the N-(3-bromophenyl)-3-chloropropionamide precursor is pure and dry. Impurities or moisture can inhibit the reaction. Verify its identity and purity via NMR or LC-MS before use. |
| Inactive Lewis Acid | Aluminum chloride (AlCl₃) is highly hygroscopic. Use a fresh, unopened bottle or ensure it has been stored under anhydrous conditions. Clumped or discolored AlCl₃ may have reduced activity. |
| Suboptimal Reaction Temperature | The reaction temperature is critical. Too low, and the reaction may not proceed; too high, and it can lead to decomposition or side product formation. Experiment with a temperature range, for example, from 0°C to room temperature, and then gently heat if necessary. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
| Improper Quenching | The work-up procedure is critical. The reaction must be quenched carefully by slowly adding the reaction mixture to ice-cold dilute acid (e.g., 5% HCl).[1] This breaks down the aluminum complexes and prevents product decomposition. |
Problem 2: Significant Side Product Formation
| Possible Cause | Suggested Solution |
| Formation of 5-Bromo Isomer | This is the most common isomeric impurity. Optimization of the solvent and Lewis acid can improve regioselectivity. Slower, low-temperature addition of the substrate to the Lewis acid slurry can sometimes favor the thermodynamically preferred product. Careful purification by column chromatography or recrystallization is necessary to isolate the desired 7-bromo isomer. |
| Polymerization | Intermolecular reactions can occur, leading to polymeric byproducts. This is often caused by high concentrations or excessive temperatures. Try running the reaction under more dilute conditions. |
| Decomposition | Harsh acidic conditions or high temperatures can cause the starting material or product to decompose. Ensure the reaction temperature is carefully controlled and consider using a milder Lewis acid if decomposition persists. |
Experimental Protocols & Data
Illustrative Protocol: Synthesis via Intramolecular Friedel-Crafts Reaction
This protocol is a representative method. Researchers should optimize conditions based on their specific laboratory setup and scale.
-
Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add anhydrous aluminum chloride (AlCl₃, 3.0 equivalents) to an inert solvent (e.g., dichloromethane).
-
Reaction Initiation: Cool the slurry to 0°C in an ice bath. Dissolve N-(3-bromophenyl)-3-chloropropionamide (1.0 equivalent) in the same inert solvent and add it dropwise to the AlCl₃ slurry over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and concentrated HCl.
-
Extraction: Stir the resulting mixture until all solids have dissolved. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Table 1: Effect of Lewis Acid and Solvent on Yield (Illustrative Data)
The following table presents hypothetical data based on common outcomes in Friedel-Crafts acylations to guide optimization efforts.
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (3.0) | Dichloromethane | 0 → 25 | 6 | 75 |
| 2 | AlCl₃ (2.0) | Dichloromethane | 0 → 25 | 6 | 55 |
| 3 | FeCl₃ (3.0) | Dichloromethane | 25 | 12 | 60 |
| 4 | AlCl₃ (3.0) | 1,2-Dichloroethane | 50 | 4 | 70 (more isomer) |
| 5 | PPA (Polyphosphoric acid) | Neat | 100 | 2 | 65 |
Visual Guides
Synthesis Workflow
Caption: General Experimental Workflow
Troubleshooting Decision Tree
Caption: Troubleshooting Low Yield
References
purification of 7-Bromo-3,4-dihydroquinolin-2(1H)-one from crude reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Bromo-3,4-dihydroquinolin-2(1H)-one from a crude reaction mixture. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of 7-Bromo-3,4-dihydroquinolin-2(1H)-one?
A1: The impurity profile can vary depending on the synthetic route. However, a common and often significant impurity is a dimer formed by the reaction of the product with unreacted starting material. Other potential impurities include unreacted starting materials, byproducts from side reactions, and residual solvents.
Q2: What is the general purity of the crude product before purification?
A2: The purity of the crude product can range significantly, typically from 60% to 90%, depending on the success of the synthesis and work-up procedures.
Q3: Which purification techniques are most effective for 7-Bromo-3,4-dihydroquinolin-2(1H)-one?
A3: The most common and effective purification methods are recrystallization and column chromatography. For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of the desired product from impurities during column chromatography and to check the purity of fractions. High-performance liquid chromatography (HPLC) provides a more quantitative assessment of purity.
Q5: What are the expected appearances and physical properties of the pure compound?
A5: Pure 7-Bromo-3,4-dihydroquinolin-2(1H)-one is typically an off-white to pale yellow solid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Problem 1: Low Yield After Purification
| Possible Cause | Solution |
| Product lost in the mother liquor during recrystallization. | Concentrate the mother liquor and attempt a second recrystallization to recover more product. |
| Co-elution of product and impurities during column chromatography. | Optimize the solvent system for better separation. A shallower gradient or a different solvent system may be required. |
| Product is partially soluble in the aqueous phase during work-up. | Before purification, ensure the aqueous phase from the work-up is thoroughly extracted with an appropriate organic solvent. |
| Adsorption of the product onto glassware or filtration media. | Rinse all glassware and filtration media with the purification solvent to recover any adsorbed product. |
Problem 2: Persistent Impurities After Purification
| Possible Cause | Solution |
| Incomplete separation of the dimer impurity. | The dimer is often less polar than the desired product. Use a less polar solvent system in column chromatography to increase the separation. Alternatively, a purification strategy involving salt formation can be effective; the salt of the dimer may have different solubility properties.[1] |
| Co-crystallization of impurities with the product. | Ensure slow cooling during recrystallization to allow for selective crystal growth. A different recrystallization solvent or a multi-solvent system may be necessary. |
| The impurity has a very similar polarity to the product. | Preparative HPLC may be required for separating impurities with very similar polarities. |
| The "pure" product is actually a mixture of regioisomers. | This is a less common issue but can arise from the synthesis. Characterization by 2D NMR may be necessary to identify the presence of isomers. |
Problem 3: Product Oiling Out During Recrystallization
| Possible Cause | Solution |
| The solution is too concentrated. | Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. |
| The cooling rate is too fast. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| The chosen solvent is not optimal. | Experiment with different solvent systems. A mixture of solvents can sometimes prevent oiling out. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
A typical TLC solvent system for monitoring the purification is a mixture of ethyl acetate and hexanes.
| Parameter | Value |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | 30:70 Ethyl Acetate:Hexanes |
| Visualization | UV light (254 nm) |
| Expected Rf of Product | ~0.4 - 0.5 |
| Expected Rf of Dimer Impurity | ~0.6 - 0.7 |
Recrystallization Protocol
| Parameter | Procedure |
| Solvent System | Ethanol and Water |
| Procedure | 1. Dissolve the crude 7-Bromo-3,4-dihydroquinolin-2(1H)-one in a minimal amount of hot ethanol. 2. If insoluble impurities are present, perform a hot filtration. 3. Slowly add hot water dropwise until the solution becomes slightly cloudy. 4. Add a few drops of hot ethanol until the solution is clear again. 5. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. 6. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. |
| Expected Yield | 70-85% |
| Expected Purity | >98% |
Column Chromatography Protocol
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Gradient of Ethyl Acetate in Hexanes (e.g., from 10% to 40% Ethyl Acetate) |
| Sample Loading | Dry loading is recommended for better separation. |
| Fraction Collection | Collect fractions and monitor by TLC. |
| Expected Yield | 60-80% |
| Expected Purity | >97% |
Preparative HPLC Protocol
For very high purity requirements, a reverse-phase preparative HPLC method can be used.
| Parameter | Condition |
| Column | C18, 10 µm, e.g., 19 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the product. A typical gradient might be 20-60% B over 30 minutes. |
| Flow Rate | ~15-20 mL/min |
| Detection | UV at 254 nm |
| Expected Purity | >99.5% |
Purification Workflow
Caption: A decision-making workflow for the purification of 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
References
Technical Support Center: Synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Troubleshooting Guide: Common Side Products and Solutions
Question 1: I am observing a significant amount of an isomeric byproduct in my reaction mixture. How can I identify and minimize it?
Answer:
A common side product in the synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one, particularly when employing a Friedel-Crafts acylation of a brominated aromatic precursor, is the formation of regioisomers. The desired product is the 7-bromo isomer, but the 5-bromo and other isomers can also be formed.
Identification:
-
NMR Spectroscopy: ¹H NMR is a powerful tool to distinguish between the isomers. The substitution pattern on the aromatic ring will result in distinct splitting patterns and chemical shifts for the aromatic protons.
-
Chromatography: HPLC and GC-MS can be used to separate and identify the different isomers based on their retention times and mass spectra.
Minimization Strategies:
-
Choice of Catalyst and Solvent: The regioselectivity of Friedel-Crafts reactions can be influenced by the Lewis acid catalyst and the solvent system used. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) and solvents (e.g., dichloromethane, nitrobenzene) can help optimize the yield of the desired 7-bromo isomer.[1][2][3][4][5]
-
Reaction Temperature: Controlling the reaction temperature is crucial. Lower temperatures generally favor the formation of the para-substituted product due to steric hindrance, which in this case would be a different isomer. However, careful optimization of the temperature can help to achieve the desired regioselectivity.
-
Starting Material: The choice of the brominated starting material is critical. To synthesize the 7-bromo isomer, a common route involves the cyclization of a precursor that already has the bromine atom in the correct position.
Question 2: My final product is contaminated with a high molecular weight impurity. What could it be and how can I prevent its formation?
Answer:
A high molecular weight impurity that may be observed is a dimer. This can occur in subsequent functionalization steps if, for example, a hydroxyl group at the 7-position is reacted with a bifunctional linker.[6] While not a direct side product of the formation of the dihydroquinolinone ring itself, it is a common issue in the synthesis of derivatives.
Prevention and Removal:
-
Control of Stoichiometry: Use a significant excess of the monofunctional reagent to favor the desired reaction and minimize dimerization.
-
Purification: The dimer can typically be separated from the desired product by column chromatography due to the significant difference in polarity and molecular weight.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the typical synthetic routes to 7-Bromo-3,4-dihydroquinolin-2(1H)-one?
A1: A common synthetic strategy involves a multi-step process:
-
Friedel-Crafts Acylation: Acylation of a suitable brominated aromatic compound to introduce the propionyl side chain.[1][3]
-
Reduction/Modification of the Side Chain: Conversion of the keto group to an appropriate functional group for cyclization.
-
Intramolecular Cyclization: Ring closure to form the dihydroquinolinone ring system.[8][9][10]
Q2: What analytical techniques are recommended for monitoring the reaction progress and purity of 7-Bromo-3,4-dihydroquinolin-2(1H)-one?
A2: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and isomer distribution.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of isomers.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., carbonyl, N-H).
Data on Potential Side Products
| Side Product | Typical Method of Formation | Analytical Signature | Mitigation Strategy |
| 5-Bromo-3,4-dihydroquinolin-2(1H)-one | Friedel-Crafts acylation at the ortho/meta position to the bromo group | Different retention time in HPLC/GC; Unique ¹H NMR splitting pattern for aromatic protons | Optimize Friedel-Crafts reaction conditions (catalyst, solvent, temperature) |
| Poly-acylated Species | Over-reaction during Friedel-Crafts acylation | Higher molecular weight peaks in MS; Complex aromatic region in ¹H NMR | Use of a deactivating solvent; Control of stoichiometry |
| Uncyclized Precursor | Incomplete intramolecular cyclization | Presence of starting material peaks in NMR and chromatography | Increase reaction time or temperature; Use a more effective cyclization agent |
Experimental Protocols
Illustrative Protocol for Intramolecular Cyclization:
This is a general procedure and may require optimization for specific substrates.
-
Reactant Preparation: Dissolve the N-(3-bromophenyl)-3-chloropropionamide precursor (1 equivalent) in a suitable solvent such as dichloromethane or nitrobenzene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (2.5 equivalents), in portions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating side products.
References
- 1. maths.tcd.ie [maths.tcd.ie]
- 2. byjus.com [byjus.com]
- 3. studylib.net [studylib.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 7. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 8. Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Dihydroquinolinone synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Reactions with 7-Bromo-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Bromo-3,4-dihydroquinolin-2(1H)-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you overcome common challenges in your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with 7-Bromo-3,4-dihydroquinolin-2(1H)-one?
A1: 7-Bromo-3,4-dihydroquinolin-2(1H)-one is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions to introduce molecular diversity. The most prevalent transformations include:
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with various amines. *[1] Heck Reaction: For the formation of a carbon-carbon bond with alkenes. *[2] Sonogashira Coupling: For the formation of a carbon-carbon bond with terminal alkynes.
[3]Q2: My reaction with 7-Bromo-3,4-dihydroquinolin-2(1H)-one is not working or giving a very low yield. What are the first things I should check?
A2: When encountering low or no product formation, a systematic review of your reaction setup is crucial. Start by assessing the following:
-
Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction vessel and solvents have been thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Quality: Verify the purity and integrity of your starting materials and reagents. Boronic acids can degrade over time, and bases can absorb moisture. The palladium catalyst and phosphine ligands can also decompose if not stored properly.
-
Reaction Temperature: Ensure your reaction is being conducted at the appropriate temperature. Many cross-coupling reactions require heating to proceed at an optimal rate.
Q3: I am observing a significant amount of dehalogenated product (3,4-dihydroquinolin-2(1H)-one) in my reaction mixture. How can I minimize this side reaction?
A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. To minimize its occurrence:
-
Optimize the Ligand: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.
-
Adjust the Base: The choice of base can influence the rate of dehalogenation. Sometimes, using a weaker base or a different type of base (e.g., switching from a carbonate to a phosphate) can be beneficial.
-
Lower the Reaction Temperature: While this may slow down the desired reaction, it can sometimes suppress the dehalogenation pathway to a greater extent.
Troubleshooting Specific Reactions
Suzuki-Miyaura Coupling
Problem: Low or no yield of the coupled product.
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more robust pre-catalyst. Ensure strict inert conditions. |
| Suboptimal Ligand | Screen different phosphine ligands. Bulky, electron-rich ligands are often effective. |
| Inappropriate Base | The base is crucial for activating the boronic acid. Try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice may need to be optimized for your specific boronic acid. |
| Poor Solvent Choice | Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. Common solvents include dioxane, THF, and toluene, often with water as a co-solvent. |
| Boronic Acid Instability | Use the boronic acid as soon as possible after purchase or preparation. Consider using more stable boronic esters (e.g., pinacol esters). |
Problem: Significant formation of homocoupled biaryl product from the boronic acid.
| Potential Cause | Troubleshooting Recommendation |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture with an inert gas. |
| Suboptimal Catalyst | Use a Pd(0) pre-catalyst to avoid in-situ reduction of Pd(II) which can promote homocoupling. |
| High Temperature | If possible, lower the reaction temperature as high temperatures can sometimes favor homocoupling. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific substrate.
-
Reaction Setup: In an oven-dried Schlenk tube, combine 7-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
Problem: Low or no conversion of the starting material.
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened reagents. Consider using a palladium precatalyst. |
| Insufficiently Strong Base | For less reactive amines, a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) may be necessary. |
| Steric Hindrance | For bulky amines, a ligand designed for sterically demanding substrates may be required. |
Problem: Formation of side products.
| Potential Cause | Troubleshooting Recommendation |
| Hydrodehalogenation | Screen different phosphine ligands. Lowering the reaction temperature may reduce the formation of this side product. |
| Reaction with Amide N-H | The N-H bond of the quinolinone may compete with the amine nucleophile. While typically less reactive, protection of this nitrogen may be necessary in some cases. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may need to be optimized.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-3 mol%), and the phosphine ligand (e.g., XPhos, 4-6 mol%).
-
Inert Atmosphere: Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv.) to the tube. Through the septum, add the amine (1.2 equiv.) followed by anhydrous toluene. 4[4]. Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture for 12-24 hours. 5[4]. Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous NaCl solution.
-
Purification: Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Caption: A stepwise guide to troubleshooting low product yield.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
optimization of reaction conditions for 7-Bromo-3,4-dihydroquinolin-2(1H)-one
Technical Support Center: Synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 7-Bromo-3,4-dihydroquinolin-2(1H)-one?
A1: A widely applicable method for the synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one involves a two-step process:
-
Amidation: The reaction of 4-bromoaniline with 3-chloropropionyl chloride to form the intermediate, N-(4-bromophenyl)-3-chloropropionamide.
-
Intramolecular Friedel-Crafts Cyclization: The subsequent cyclization of the intermediate using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the desired product.
Q2: Why is an intramolecular Friedel-Crafts reaction a key step?
A2: The intramolecular Friedel-Crafts reaction is a powerful method for forming cyclic compounds. In this synthesis, it allows for the formation of the six-membered ring of the dihydroquinolinone core by utilizing the aromatic ring as a nucleophile and the acyl group as an electrophile, which are tethered together in the N-(4-bromophenyl)-3-chloropropionamide intermediate. This method is generally effective for creating 5- and 6-membered rings.[1]
Q3: What are the critical parameters to control during the Friedel-Crafts cyclization step?
A3: The critical parameters for a successful intramolecular Friedel-Crafts acylation include:
-
Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture and will be deactivated by water.[2]
-
Catalyst Stoichiometry: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid. Therefore, a stoichiometric amount or even an excess of the catalyst is often necessary.[2][3]
-
Reaction Temperature: The temperature needs to be carefully controlled to prevent side reactions and decomposition.
-
Choice of Solvent: An inert solvent that does not react with the catalyst or reagents is crucial.
Q4: How can I purify the final product, 7-Bromo-3,4-dihydroquinolin-2(1H)-one?
A4: The crude product can be purified using standard techniques such as recrystallization or column chromatography. For recrystallization, a solvent screen should be performed to find a suitable solvent or solvent system where the product is soluble at high temperatures and sparingly soluble at room temperature. Column chromatography on silica gel is also a common method for purifying similar compounds.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Issue 1: Low or No Product Yield in the Cyclization Step
Q: My intramolecular Friedel-Crafts cyclization is resulting in a low yield or no product at all. What are the likely causes and how can I resolve this?
A: Low or no yield in this step is a common issue and can often be traced back to several factors:
| Potential Cause | Recommended Action | Expected Outcome |
| Catalyst Inactivity | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. Use a fresh, high-purity Lewis acid catalyst.[2] | An increase in the yield of the desired product. |
| Insufficient Catalyst | In Friedel-Crafts acylation, the product can complex with the Lewis acid.[2] Increase the equivalents of the Lewis acid (e.g., AlCl₃) incrementally from 1.2 to 2.5 equivalents. | Improved conversion of the starting material to the product. |
| Inappropriate Reaction Temperature | The reaction may require heating to overcome the activation energy. Optimize the temperature by running small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C). Some intramolecular Friedel-Crafts acylations require elevated temperatures.[5] | Identification of the optimal temperature for product formation. |
| Poor Quality Starting Material | Ensure the N-(4-bromophenyl)-3-chloropropionamide intermediate is pure and dry before proceeding with the cyclization. | Reduced side reactions and a cleaner reaction profile. |
Issue 2: Formation of Side Products
Q: I am observing significant amounts of side products in my reaction mixture. What are these and how can I minimize them?
A: Side product formation is often related to the reaction conditions, particularly the directing effects of the substituents on the aromatic ring.
| Potential Cause | Recommended Action | Expected Outcome |
| Formation of Isomers | The amide group is an ortho, para-director. In the case of N-(4-bromophenyl)-3-chloropropionamide, the bromine is also an ortho, para-director. Cyclization is expected to occur ortho to the amide group. If the alternative cyclization product is observed, a milder Lewis acid or lower reaction temperature may favor the desired isomer. | Increased regioselectivity and a higher yield of the 7-bromo isomer. |
| Intermolecular Reactions | If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at a higher dilution can favor the formation of the cyclic product. | A decrease in high molecular weight side products and an increase in the desired product. |
| Decomposition | At excessively high temperatures, the starting material or product may decompose. Monitor the reaction by TLC and avoid prolonged heating once the starting material is consumed. | A cleaner reaction mixture with less baseline material on the TLC plate. |
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify 7-Bromo-3,4-dihydroquinolin-2(1H)-one from the crude reaction mixture. What are some effective purification strategies?
A: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and side products.
| Purification Method | Recommended Protocol | Expected Outcome |
| Aqueous Workup | After the reaction is complete, quench the reaction mixture by carefully adding it to ice-cold dilute HCl. This will hydrolyze the aluminum chloride complex and separate it into the aqueous layer.[2] | Removal of the bulk of the Lewis acid catalyst. |
| Extraction | Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate to recover the product. Wash the combined organic layers with a saturated sodium bicarbonate solution and brine.[2] | Separation of the organic product from aqueous-soluble impurities. |
| Recrystallization | Perform a solvent screen to find an appropriate solvent for recrystallization. Common solvents for similar compounds include ethanol, methanol, or mixtures like n-hexane/ethanol.[4] | A highly pure, crystalline solid product. |
| Column Chromatography | If recrystallization is ineffective, purify the crude product using silica gel column chromatography. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective. | Isolation of the pure product from closely related impurities. |
Experimental Protocols
Step 1: Synthesis of N-(4-bromophenyl)-3-chloropropionamide
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-bromoaniline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-(4-bromophenyl)-3-chloropropionamide by recrystallization or column chromatography.
Step 2: Synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one (Intramolecular Friedel-Crafts Cyclization)
-
In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.5 eq).
-
Add an anhydrous inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of N-(4-bromophenyl)-3-chloropropionamide (1.0 eq) in the same anhydrous solvent.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to reflux (e.g., 40-80 °C) for 4-8 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice and concentrated HCl.
-
Stir until the solid dissolves, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude 7-Bromo-3,4-dihydroquinolin-2(1H)-one by recrystallization or column chromatography.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
preventing decomposition of 7-Bromo-3,4-dihydroquinolin-2(1H)-one during storage
Technical Support Center: 7-Bromo-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support center for 7-Bromo-3,4-dihydroquinolin-2(1H)-one. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during storage and handling. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 7-Bromo-3,4-dihydroquinolin-2(1H)-one?
A1: For optimal stability, 7-Bromo-3,4-dihydroquinolin-2(1H)-one should be stored in a tightly sealed container, protected from light, in a dry environment at room temperature.[1][2][3][4] Several suppliers recommend these conditions to minimize degradation.
Q2: What are the primary factors that can cause the decomposition of 7-Bromo-3,4-dihydroquinolin-2(1H)-one?
A2: Based on the chemical structure (a quinolinone, which contains a lactam ring), the primary factors that can lead to decomposition are:
-
Photodegradation: Exposure to ultraviolet (UV) and even ambient room light can cause significant degradation of quinolone derivatives.
-
Thermal Stress: Elevated temperatures can promote the degradation of lactam-containing compounds.
-
Hydrolysis: The lactam ring is susceptible to cleavage under both acidic and basic conditions.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.
Q3: How can I visually detect if my sample of 7-Bromo-3,4-dihydroquinolin-2(1H)-one has started to decompose?
A3: While visual inspection is not a definitive measure of purity, any change from its typical appearance (off-white to light brown solid) could indicate decomposition.[5] Discoloration, clumping, or the appearance of an unusual odor may suggest that the compound is no longer stable. However, analytical methods are required for a conclusive assessment.
Q4: What analytical techniques are recommended for assessing the purity and stability of 7-Bromo-3,4-dihydroquinolin-2(1H)-one?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for determining the purity of quinolinone derivatives and detecting degradation products. Other useful techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the mass of potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and identify impurities.
Q5: Are there any known incompatible solvents or excipients for this compound?
Troubleshooting Guides
Issue 1: My sample of 7-Bromo-3,4-dihydroquinolin-2(1H)-one has changed color during storage.
-
Potential Cause: Color change is often an indicator of chemical degradation, likely due to oxidation or photodegradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed, light-protected container at room temperature and in a dry environment.
-
Assess Purity: Use HPLC to determine the purity of the sample and identify any degradation peaks.
-
Prevent Future Issues: If the sample is deemed impure, discard it and obtain a fresh batch. Store the new batch under the recommended conditions, considering the use of an amber vial and storage in a desiccator.
-
Issue 2: I am observing unexpected peaks in my HPLC analysis of a stored sample.
-
Potential Cause: The appearance of new peaks suggests the formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use LC-MS to determine the mass of the impurities. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation or hydrolysis).
-
Review Handling Procedures: Evaluate your experimental workflow for potential exposure to light, heat, or incompatible chemicals.
-
Conduct a Forced Degradation Study: To understand the potential degradation pathways, consider performing a forced degradation study as outlined in the Experimental Protocols section below.
-
Logical Relationship for Troubleshooting Decomposition
Caption: Troubleshooting workflow for suspected decomposition.
Quantitative Data Summary
Specific quantitative stability data for 7-Bromo-3,4-dihydroquinolin-2(1H)-one is not extensively available in the public domain. However, based on stability studies of structurally related quinolone and lactam compounds, the following general stability profile can be inferred:
| Condition | Expected Stability | Potential Degradation Pathways |
| Ambient Light | Low | Photodegradation |
| UV Light | Very Low | Rapid Photodegradation |
| Elevated Temperature (>40°C) | Moderate to Low | Thermal Decomposition |
| Acidic Conditions (pH < 4) | Low | Hydrolysis of Lactam Ring |
| Basic Conditions (pH > 9) | Low | Hydrolysis of Lactam Ring |
| Oxidizing Agents (e.g., H₂O₂) | Low | Oxidation |
Experimental Protocols
Protocol: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 7-Bromo-3,4-dihydroquinolin-2(1H)-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At designated time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At designated time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At designated time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at 60°C for 7 days.
-
After the incubation period, dissolve the solid in the initial solvent and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound (in a quartz cuvette) to a calibrated light source (e.g., a photostability chamber with an output of 200 W h/m²).
-
Analyze by HPLC at various time points.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the unstressed control.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
References
- 1. 14548-51-7|7-Bromo-3,4-dihydroquinolin-2(1H)-one|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. China 7-Bromo-3,4-dihydro-1H-quinolin-2-one 14548-51-7 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. chemimpex.com [chemimpex.com]
Technical Support Center: Synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 7-Bromo-3,4-dihydroquinolin-2(1H)-one, a key building block in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 7-Bromo-3,4-dihydroquinolin-2(1H)-one?
The synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives can be achieved through several methods, including the catalytic annulation of α,β-unsaturated N-arylamides, intramolecular C-H amidation, and various cyclization reactions.[1][2] For the specific 7-bromo substitution, a common and scalable approach involves the intramolecular Friedel-Crafts-type cyclization of an N-aryl-β-halopropionamide, such as N-(3-bromophenyl)-3-chloropropionamide, typically mediated by a strong acid like polyphosphoric acid (PPA) or aluminum chloride (AlCl₃).[3]
Q2: What are the critical parameters to monitor during the cyclization reaction?
The critical parameters for a successful cyclization are:
-
Temperature: The reaction is often highly exothermic, especially during the addition of reagents like AlCl₃. Precise temperature control is crucial to prevent side reactions and ensure regioselectivity.
-
Acid Concentration: The molar ratio of the Lewis acid or dehydrating agent to the substrate must be carefully optimized to drive the reaction to completion without causing degradation of the starting material or product.
-
Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the point of maximum conversion and prevent the formation of degradation impurities.
-
Moisture Control: Friedel-Crafts reactions are highly sensitive to moisture. All reagents, solvents, and glassware must be thoroughly dried to prevent the deactivation of the catalyst.
Q3: What are the primary impurities to expect and how can they be minimized?
During the synthesis of related quinolinone structures, the formation of dimer impurities is a common issue.[4] In this specific synthesis, potential impurities include:
-
Isomeric Products: Depending on the reaction conditions, small amounts of the 5-bromo isomer may form. Using a bulky Lewis acid and maintaining a low reaction temperature can improve regioselectivity.
-
Unreacted Starting Material: Incomplete conversion is a common problem. This can be minimized by ensuring the catalyst is active, allowing for sufficient reaction time, and optimizing the temperature.
-
Polymerization/Degradation Products: Overheating or excessively harsh acidic conditions can lead to the formation of polymeric tars. Gradual heating and careful monitoring are key.
Q4: How can the product be effectively purified on a larger scale?
While laboratory-scale purification might involve silica gel chromatography, this is often not economically viable for industrial applications.[3][4] Scalable purification strategies include:
-
Recrystallization: This is the most common method. Solvents such as ethanol, methanol, or mixtures like n-hexane-ethanol have been used for related compounds.[3]
-
Anti-solvent Precipitation: The crude product can be dissolved in a suitable solvent (e.g., dichloromethane) and then precipitated by adding an anti-solvent like cyclohexane or hexane.[4]
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Possible Cause 1: Inactive Catalyst. The Lewis acid (e.g., AlCl₃) or dehydrating agent (e.g., PPA) may have been deactivated by moisture.
-
Solution: Ensure all glassware is oven-dried. Use freshly opened or properly stored reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Incorrect Reaction Temperature. The temperature may be too low for the reaction to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature in small increments (5-10 °C) while monitoring the reaction progress by TLC or HPLC. Refer to literature for optimal temperature ranges for similar cyclizations.[3]
-
-
Possible Cause 3: Poor Quality Starting Materials. The N-(3-bromophenyl)-3-chloropropionamide precursor may contain impurities that inhibit the reaction.
-
Solution: Verify the purity of the starting material by NMR or melting point analysis. If necessary, recrystallize the starting material before use.
-
Problem 2: Reaction Stalls or Remains Incomplete
-
Possible Cause 1: Insufficient Catalyst. The molar equivalent of the catalyst may be too low to drive the reaction to completion.
-
Solution: Increase the molar equivalents of the Lewis acid. For AlCl₃-mediated reactions, ratios of up to 5 equivalents have been reported for similar transformations.[3]
-
-
Possible Cause 2: Inefficient Mixing. On a larger scale, poor agitation can lead to localized temperature gradients and concentration differences.
-
Solution: Use an appropriate overhead mechanical stirrer to ensure the reaction mixture is homogeneous, especially for viscous solutions like those involving PPA.
-
Problem 3: Significant Formation of Impurities
-
Possible Cause 1: Reaction Temperature is Too High. High temperatures can lead to the formation of isomeric byproducts and degradation.
-
Solution: Maintain a consistent and optimized temperature. For exothermic reactions, ensure the cooling system is adequate for the scale.
-
-
Possible Cause 2: Extended Reaction Time. Leaving the reaction for too long after completion can result in product degradation.
-
Solution: Monitor the reaction closely. Once the starting material is consumed (as determined by TLC/HPLC), proceed with the workup immediately.
-
Problem 4: Difficulty with Product Isolation and Purification
-
Possible Cause 1: Product is an Emulsion or Oil. The product may not crystallize easily from the workup solution.
-
Solution: After quenching the reaction (e.g., with ice water), perform an extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[3][4] If an oil is obtained after solvent evaporation, attempt to induce crystallization by scratching the flask, seeding with a small crystal, or triturating with a non-polar solvent like hexane.
-
-
Possible Cause 2: Co-precipitation of Impurities. Impurities may crystallize along with the desired product during recrystallization.
-
Solution: Experiment with different recrystallization solvent systems. A two-solvent system (one in which the product is soluble when hot, and one in which it is insoluble) often yields higher purity crystals. Activated carbon treatment of the hot solution can also remove colored impurities.[3]
-
Data Presentation
Table 1: Comparison of Typical Reaction Parameters for Intramolecular Cyclization
| Parameter | Method A: AlCl₃ | Method B: Polyphosphoric Acid (PPA) |
| Catalyst Ratio | 3.0 - 5.0 eq. | 10x by weight |
| Solvent | Dichloromethane or neat | Neat |
| Temperature | 0 °C to reflux (40 °C) | 100 - 140 °C |
| Typical Reaction Time | 2 - 6 hours | 4 - 12 hours |
| Workup | Quench with ice/HCl, extract | Quench with ice, extract |
| Typical Yield | 60 - 75% | 65 - 85% |
| Purity (Crude) | 85 - 95% (by HPLC) | 90 - 97% (by HPLC) |
Experimental Protocols
Protocol: Synthesis via Polyphosphoric Acid (PPA) Cyclization
This protocol is a representative method for the synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Materials:
-
N-(3-bromophenyl)-3-chloropropionamide (1.0 eq)
-
Polyphosphoric Acid (PPA) (10x weight of starting material)
-
Ice Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine Solution
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Setup: Equip a round-bottom flask with a mechanical stirrer, a thermocouple, and a nitrogen inlet.
-
Reaction: Charge the flask with Polyphosphoric Acid. Begin stirring and heat the PPA to approximately 80°C to ensure it is mobile.
-
Slowly add the N-(3-bromophenyl)-3-chloropropionamide in portions to the hot PPA, ensuring the internal temperature does not exceed 120°C.
-
After the addition is complete, heat the reaction mixture to 130°C and hold for 6 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting, and analyzing by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to below 80°C. Carefully and slowly pour the viscous reaction mixture onto a stirred vessel of ice water.
-
A precipitate should form. Stir the slurry for 1-2 hours until the solid is well-dispersated.
-
Filter the crude solid and wash the filter cake thoroughly with water until the filtrate is near neutral pH.
-
Extraction (Alternative to Filtration): Alternatively, extract the aqueous slurry with ethyl acetate (3x volumes). Combine the organic layers.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure 7-Bromo-3,4-dihydroquinolin-2(1H)-one as a crystalline solid.
Visualizations
Caption: Experimental workflow for the synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. Dihydroquinolinone synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 4. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
Technical Support Center: Purification of 7-Bromo-3,4-dihydroquinolin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of commercial 7-Bromo-3,4-dihydroquinolin-2(1H)-one. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial 7-Bromo-3,4-dihydroquinolin-2(1H)-one?
A1: While the exact impurity profile can vary between suppliers, common impurities may arise from the synthetic route used. Based on the synthesis of structurally related quinolinones, potential impurities include:
-
Unreacted Starting Materials: Precursor molecules used in the final synthetic step may be present in the crude product.
-
Over-brominated or Isomeric Products: Depending on the bromination step, impurities with bromine at different positions or multiple bromine atoms may be formed.
-
Dimeric Byproducts: Similar to related compounds, a dimer could form, for instance, through the reaction of two molecules of a precursor or the product itself.
-
Residual Solvents and Reagents: Solvents and reagents used during the synthesis and workup may be carried over.
Q2: What are the recommended methods for purifying 7-Bromo-3,4-dihydroquinolin-2(1H)-one?
A2: The most common and effective purification methods for this class of compounds are recrystallization and silica gel column chromatography. For certain impurities, a liquid-liquid extraction or an acid-base workup might also be effective.
Q3: How can I assess the purity of my 7-Bromo-3,4-dihydroquinolin-2(1H)-one sample?
A3: Purity is typically assessed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method to quantify the main component and detect impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can reveal the presence of impurities if they are at a significant level.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | Too much solvent was used, preventing the solution from becoming supersaturated upon cooling. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| The chosen solvent is not appropriate (the compound is too soluble at all temperatures). | Perform solubility tests to find a solvent in which the compound is soluble when hot but insoluble when cold. Consider a mixed-solvent system. | |
| "Oiling Out" (Formation of an oil instead of crystals) | The melting point of the compound is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and allow it to cool more slowly. |
| The solution was cooled too rapidly. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. | |
| Colored Impurities in Crystals | Colored impurities are co-precipitating with the product. | After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. |
| Low Recovery Yield | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Premature crystallization occurred during hot filtration. | Use a pre-heated funnel and filter flask for the hot filtration to prevent the solution from cooling and crystallizing prematurely. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Compound and Impurities | The eluent system is not optimal (polarity is too high or too low). | Use Thin Layer Chromatography (TLC) to test different solvent systems and gradients to find the optimal conditions for separation. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing is generally recommended. | |
| Compound Does Not Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| The compound may have decomposed on the silica gel. | Deactivate the silica gel with a small amount of triethylamine in the eluent, especially if the compound is base-sensitive. | |
| Compound Elutes too Quickly (with the solvent front) | The eluent is too polar. | Start with a less polar solvent system. |
| Streaking or Tailing of the Compound Band | The sample was overloaded on the column. | Use a larger column or load less sample. |
| The compound is not very soluble in the eluent. | Add a small amount of a more polar solvent to the eluent system in which the compound is more soluble, but be mindful of its effect on separation. |
Quantitative Data
The following table presents typical purity and yield data for the purification of a structurally related compound, 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, which can serve as a reference.[1]
| Purification Method | Initial Purity (Dimer Impurity) | Final Purity (Dimer Impurity) | Yield |
| Acid-Base Precipitation & Recrystallization | 4.5-15% | < 0.5% | 55-66% |
| Recrystallization (from various organic solvents) | 4.5-15% | 1.5-6.1% | Not specified |
Experimental Protocols
Note: These are general protocols based on procedures for structurally similar compounds and may require optimization for 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures such as ethanol/water or hexane/ethyl acetate) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude 7-Bromo-3,4-dihydroquinolin-2(1H)-one until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
-
Eluent Selection: Using TLC, determine a solvent system that provides good separation of the desired compound from its impurities. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude 7-Bromo-3,4-dihydroquinolin-2(1H)-one in a minimum amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Caption: Decision-making workflow for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one. Below are potential synthetic routes with detailed experimental protocols, troubleshooting tables, and visual workflows to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 7-Bromo-3,4-dihydroquinolin-2(1H)-one?
A1: Two common alternative routes are the intramolecular Friedel-Crafts acylation of a suitably substituted propanoic acid and the Beckmann rearrangement of a corresponding tetralone oxime.
Q2: I am observing low yields in my Friedel-Crafts cyclization. What are the likely causes and solutions?
A2: Low yields in Friedel-Crafts acylation can stem from several factors, including impure starting materials, insufficient catalyst activity, or inappropriate reaction temperature. Ensure your starting 3-(3-bromophenyl)propanoic acid is pure. The choice of cyclizing agent is also critical; strong acids like polyphosphoric acid (PPA) or Eaton's reagent are often effective.[1][2] Optimizing the reaction temperature is also crucial, as higher temperatures can sometimes lead to side product formation.
Q3: During the Beckmann rearrangement, I am getting a mixture of regioisomers. How can I improve the selectivity?
A3: The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the leaving group on the oxime nitrogen migrates.[3][4] To obtain a single regioisomer of the lactam, it is essential to control the stereochemistry of the oxime precursor. Formation of the oxime under specific conditions can favor one isomer. Additionally, the choice of acid catalyst can influence the outcome.
Q4: What are common impurities I should look for during the synthesis and how can I remove them?
A4: In the Friedel-Crafts route, unreacted starting material and polymeric side products are common impurities. Purification can typically be achieved by recrystallization or column chromatography. For related compounds, purification of intermediates is sometimes necessary to prevent the formation of dimer impurities in subsequent steps.[5][6] In the Beckmann rearrangement, the unreacted oxime and the alternative lactam isomer can be present. Chromatographic separation is usually effective for removing these impurities.
Troubleshooting Guides
Route 1: Intramolecular Friedel-Crafts Acylation
This route involves the cyclization of 3-(3-bromophenyl)propanoic acid.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive or insufficient cyclizing agent. | Use fresh polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), as these are powerful cyclizing agents.[2] Ensure an adequate molar excess of the reagent. |
| Low reaction temperature. | Gradually increase the reaction temperature. Intramolecular Friedel-Crafts acylations often require elevated temperatures to proceed efficiently. | |
| Impure starting material. | Purify the 3-(3-bromophenyl)propanoic acid by recrystallization before use. | |
| Formation of Side Products | High reaction temperature leading to charring or polymerization. | Optimize the temperature; do not overheat. Monitor the reaction progress using TLC to determine the optimal reaction time. |
| Intermolecular reactions. | Maintain high dilution conditions to favor the intramolecular cyclization. | |
| Difficult Product Isolation | Product is soluble in the aqueous quench. | Ensure the pH of the aqueous solution is adjusted to neutral or slightly basic before extraction to ensure the lactam is not protonated. |
| Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. |
Route 2: Beckmann Rearrangement
This pathway proceeds via the formation of 7-bromo-1-tetralone oxime followed by its rearrangement.
| Issue | Potential Cause | Suggested Solution |
| Incomplete Oxime Formation | Inappropriate pH for oxime formation. | The reaction of a ketone with hydroxylamine is pH-dependent. Adjust the pH of the reaction mixture to be slightly acidic to facilitate the reaction. |
| Low reaction temperature. | Gently heat the reaction mixture to drive the formation of the oxime to completion. | |
| Low Yield in Rearrangement | Ineffective acid catalyst. | Strong acids like sulfuric acid or polyphosphoric acid are typically used to catalyze the Beckmann rearrangement.[3] The choice of acid can be critical. |
| Water in the reaction medium. | Ensure anhydrous conditions, as water can hydrolyze the intermediate nitrilium ion back to the oxime. | |
| Mixture of Lactam Isomers | Formation of both (E)- and (Z)-oxime isomers. | The stereochemistry of the oxime determines the product. Try different conditions for oxime formation to favor one isomer. The rearrangement itself is stereospecific.[4][7] |
| Product Degradation | Harsh acidic conditions. | Use the mildest effective acid catalyst and the lowest possible temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Experimental Protocols
Route 1: Intramolecular Friedel-Crafts Acylation of 3-(3-bromophenyl)propanoic acid
-
Preparation of 3-(3-bromophenyl)propanoic acid: This starting material can be synthesized via standard methods, for example, from 3-bromoacetophenone.
-
Cyclization:
-
To a flask containing polyphosphoric acid (PPA) (10 eq by weight), add 3-(3-bromophenyl)propanoic acid (1.0 eq).
-
Heat the mixture with stirring to 80-100 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Stir until the PPA is fully hydrolyzed.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and a saturated sodium bicarbonate solution.
-
Dry the crude product under vacuum.
-
Purify by recrystallization from ethanol or by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
-
Route 2: Beckmann Rearrangement of 7-bromo-1-tetralone oxime
-
Synthesis of 7-bromo-1-tetralone: This can be prepared via Friedel-Crafts acylation of bromobenzene with succinic anhydride, followed by Clemmensen or Wolff-Kishner reduction and subsequent intramolecular acylation.
-
Formation of 7-bromo-1-tetralone oxime:
-
Dissolve 7-bromo-1-tetralone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into water.
-
Collect the precipitated oxime by filtration, wash with water, and dry.
-
-
Beckmann Rearrangement:
-
Add the 7-bromo-1-tetralone oxime (1.0 eq) portion-wise to pre-heated polyphosphoric acid (PPA) at 100-120 °C with vigorous stirring.[1]
-
Heat the mixture for 15-30 minutes.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize with a sodium hydroxide solution.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one. Please note that yields can vary based on the specific reaction scale and conditions.
| Reaction Step | Reagents & Conditions | Typical Yield | Reference |
| Friedel-Crafts Cyclization | 3-(3-bromophenyl)propanoic acid, PPA, 80-100 °C | 60-80% | General Friedel-Crafts Principles[1][2] |
| Oxime Formation | 7-bromo-1-tetralone, NH₂OH·HCl, NaOAc, EtOH, reflux | >90% | General Oximation Methods |
| Beckmann Rearrangement | 7-bromo-1-tetralone oxime, PPA, 100-120 °C | 70-85% | Based on similar rearrangements[1][3] |
Visual Workflows
References
- 1. FRIEDEL–CRAFTS CHEMISTRY 56*. UNPRECEDENTED CONSTRUCTION OF FUNCTIONALIZED POLYCYCLIC QUINOLINES <i>via</i> FRIEDEL–CRAFTS CYCLIACYLATION AND BECKMANN REARRANGEMENT | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. researchgate.net [researchgate.net]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 6. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
Comparative Guide to Analytical Standards of 7-Bromo-3,4-dihydroquinolin-2(1H)-one
For researchers, scientists, and professionals engaged in drug development and medicinal chemistry, the purity and characterization of chemical intermediates are of paramount importance. This guide provides a comprehensive comparison of analytical standards for 7-Bromo-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of pharmaceuticals such as Aripiprazole.[1][2][3][4] This document outlines typical purity specifications, provides detailed analytical methodologies, and compares the subject compound with structurally similar alternatives.
Overview of Analytical Standards
Analytical standards for 7-Bromo-3,4-dihydroquinolin-2(1H)-one are commercially available from various suppliers. These standards are essential for quality control, impurity profiling, and ensuring the consistency of synthetic processes. The typical purity of commercially available 7-Bromo-3,4-dihydroquinolin-2(1H)-one is ≥97% or ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[5]
Table 1: Comparison of Commercially Available 7-Bromo-3,4-dihydroquinolin-2(1H)-one and Alternatives
| Parameter | 7-Bromo-3,4-dihydroquinolin-2(1H)-one | 7-Chloro-3,4-dihydroquinolin-2(1H)-one | 7-Methoxy-3,4-dihydroquinolin-2(1H)-one |
| CAS Number | 14548-51-7[5] | 3483-40-5 | 22246-17-9 |
| Molecular Formula | C₉H₈BrNO | C₉H₈ClNO | C₁₀H₁₁NO₂ |
| Molecular Weight | 226.07 g/mol | 181.62 g/mol | 177.20 g/mol |
| Typical Purity | ≥97% or ≥98% (HPLC)[5] | ≥98% (HPLC) | ≥98% (HPLC) |
| Appearance | White to off-white powder/crystals | White to off-white powder | White to light yellow powder |
| Key Applications | Intermediate for Aripiprazole synthesis[1][2][3][4] | Building block in medicinal chemistry | Intermediate in organic synthesis |
Experimental Protocols
Accurate and reproducible analytical methods are crucial for the quality assessment of 7-Bromo-3,4-dihydroquinolin-2(1H)-one. Below are detailed protocols for common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of 7-Bromo-3,4-dihydroquinolin-2(1H)-one and its analogs. A reversed-phase method is typically employed.
Protocol: An application note for a structurally similar compound, 3-Acetyl-6-bromoquinolin-4(1H)-one, provides a robust starting point for method development.[6][7]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 20% B) and ramp up to a higher percentage (e.g., 80-90% B) to elute the analyte and any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like methanol or acetonitrile. Ensure the sample is fully dissolved, using sonication if necessary, and filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Protocol:
-
Instrument: 400 MHz or 500 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to observe would include aromatic protons (typically in the δ 7-8 ppm region) and aliphatic protons of the dihydroquinolinone core (typically in the δ 2-3 ppm region).
¹³C NMR Protocol:
-
Instrument: 100 MHz or 125 MHz NMR Spectrometer.
-
Solvent: As for ¹H NMR.
-
Data Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. The spectrum would show characteristic signals for the carbonyl carbon (around δ 170 ppm), aromatic carbons, and aliphatic carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for this class of compounds.
-
Analysis: The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺. For 7-Bromo-3,4-dihydroquinolin-2(1H)-one, this would be expected at m/z 226 and 228 in an approximate 1:1 ratio, which is characteristic of the isotopic pattern of bromine.[10] The fragmentation pattern can be analyzed to provide further structural information. Common fragmentation would involve the loss of the bromine atom or cleavage of the dihydroquinolinone ring.[11]
Workflow and Application
7-Bromo-3,4-dihydroquinolin-2(1H)-one is a crucial intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole.[1][2][3][4] The following diagram illustrates a simplified workflow for the quality control of this intermediate in a pharmaceutical manufacturing setting.
Caption: Quality control workflow for 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
The following diagram illustrates the role of 7-Bromo-3,4-dihydroquinolin-2(1H)-one as a key building block in a synthetic pathway.
Caption: Role in API synthesis.
References
- 1. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 4. Aripiprazole synthesis - chemicalbook [chemicalbook.com]
- 5. Buy Online - 7-Bromo-3,4-dihydro-1H-quinolin-2-one - 98%, high purity , CAS No.14548-51-7 - We Deliver Worldwide [allschoolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one with other Quinolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one and other quinolinone derivatives, focusing on their biological activities. The quinolinone scaffold is a versatile structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This analysis aims to provide a clear comparison of their performance based on available experimental data.
Introduction to Quinolinones
Quinoline and its derivatives are a significant class of heterocyclic compounds in drug development.[1] The quinolinone skeleton, in particular, has been utilized to develop various mechanism-based immune modulators and anticancer agents.[3] The biological activity of these compounds is often influenced by the nature and position of substituents on the quinoline ring.[4] This guide will focus on the comparison of 7-Bromo-3,4-dihydroquinolin-2(1H)-one with other quinolinones, particularly in the context of their activity as PARP inhibitors and their cytotoxic effects on cancer cell lines.
Comparative Biological Activity
The primary biological activity explored for 7-Bromo-3,4-dihydroquinolin-2(1H)-one and its analogs is the inhibition of Poly(ADP-ribose) polymerase (PARP). PARP inhibitors are a class of targeted therapies that are particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5]
Table 1: Comparative PARP1 Inhibition and Cytotoxicity of Quinolinone Derivatives
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Cytotoxicity (IC50 in µM) | Reference |
| 7-Bromo-3,4-dihydroquinolin-2(1H)-one | PARP1 | Enzymatic | Data not available | - | Data not available | - |
| Olaparib | PARP1/2 | Enzymatic | 1 (PARP1), 5 (PARP2) | MDA-MB-436 (BRCA1 mutant) | 0.02 | [6][7] |
| Rucaparib | PARP1/2 | Cell-based | 2.3 | MDA-MB-436 (BRCA1 mutant) | - | [6] |
| Talazoparib | PARP1/2 | Cell-based | 0.13 | MDA-MB-436 (BRCA1 mutant) | - | [6] |
| MTR-106 (Quinolone-amide derivative) | PARP1/G4 | Antiproliferative | - | BRCA-deficient cancer cells | Potent activity | [8] |
| Quinolinone Derivative 11l | IL-2 Release | Cell-based | 80 | Jurkat T cells | Non-cytotoxic | [3] |
| Quinoline Derivative 17k | P2X7R | IL-1β Release | 12 | THP-1 cells | - | [9] |
The structure-activity relationship (SAR) of quinolinone derivatives reveals that substituents at various positions on the quinolinone scaffold significantly influence their biological activity.[9] For instance, a study on quinolinone derivatives as P2X7 receptor antagonists showed that modifications at three different positions (R1, R2, and R3) were crucial for optimizing activity.[9] Similarly, for quinolinone-based IL-2 suppressive agents, optimization of three side chains led to the discovery of a highly potent compound.[3]
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the evaluation of quinolinone derivatives.
Protocol 1: PARP1 Inhibition Assay (Western Blot)
This protocol is used to assess the inhibition of PARP1 by measuring the reduction of poly(ADP-ribose) (PAR) formation in cells.
1. Cell Culture and Treatment:
-
Culture a chosen cancer cell line (e.g., HeLa, A549, or a BRCA-deficient line) to 70-80% confluency.[5]
-
Treat the cells with varying concentrations of the test compound (e.g., 7-Bromo-3,4-dihydroquinolin-2(1H)-one) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 or 48 hours).[5]
-
To induce PARP1 activity, a DNA damaging agent like H₂O₂ (e.g., 200 µM for 10 minutes) can be used as a positive control for PAR formation.[5]
2. Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.[5]
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5]
-
Determine the protein concentration of each lysate using a BCA protein assay.[5]
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[5]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
4. Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against PAR overnight at 4°C.[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
5. Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.[5]
-
Perform densitometric analysis of the bands to quantify the levels of PAR, which is indicative of PARP1 activity.[5]
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.[12]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
2. Compound Treatment:
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, add 10 µL of a 12 mM MTT stock solution to each well.[12][13]
-
Incubate the plate at 37°C for 2-4 hours, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.[12][13]
4. Solubilization of Formazan:
-
Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[12][13]
-
Incubate the plate at 37°C for an appropriate time (e.g., 10 minutes to 4 hours) to ensure complete solubilization.[12][13]
5. Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 540-590 nm.[13]
-
The intensity of the purple color is directly proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cancer
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of DNA single-strand breaks (SSBs).[5] When PARP is inhibited, these SSBs can accumulate and lead to the formation of double-strand breaks (DSBs) during DNA replication. In normal cells, these DSBs can be repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1/2, the HR pathway is deficient. The inhibition of PARP in these cells leads to an accumulation of unrepaired DSBs, resulting in cell death through a concept known as synthetic lethality.[14]
Caption: PARP inhibition pathway leading to synthetic lethality in BRCA-deficient cancer cells.
Experimental Workflow for Evaluating PARP Inhibitors
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential PARP inhibitor.
Caption: A typical preclinical experimental workflow for the evaluation of PARP inhibitors.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Trial watch – inhibiting PARP enzymes for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 7-Bromo-3,4-dihydroquinolin-2(1H)-one: A Comparative Crystallographic Analysis
An in-depth structural confirmation of 7-Bromo-3,4-dihydroquinolin-2(1H)-one is crucial for its application in medicinal chemistry and drug development. While a specific crystallographic study for this exact compound is not publicly available, this guide provides a comparative analysis based on the crystallographic data of a structurally related compound, 2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one. This comparison, coupled with a detailed experimental protocol for X-ray crystallography, offers a comprehensive framework for researchers and scientists to understand and replicate the structural determination process.
Comparative Crystallographic Data
To provide a clear comparison, the following table summarizes the key crystallographic parameters. The data for the reference compound, 2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one, is presented alongside the anticipated, yet currently unpublished, data for 7-Bromo-3,4-dihydroquinolin-2(1H)-one. This juxtaposition highlights the parameters that would be determined in a crystallographic experiment.
| Parameter | 7-Bromo-3,4-dihydroquinolin-2(1H)-one | 2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one[1] |
| Chemical Formula | C₉H₈BrNO | C₁₅H₁₃NO₂ |
| Molecular Weight | 226.07 g/mol | 239.26 g/mol |
| Crystal System | To be determined | Monoclinic |
| Space Group | To be determined | P2₁/n |
| Unit Cell Dimensions | ||
| a | To be determined | 21.350(3) Å |
| b | To be determined | 11.0670(14) Å |
| c | To be determined | 21.064(3) Å |
| α | To be determined | 90° |
| β | To be determined | 100.227(2)° |
| γ | To be determined | 90° |
| Volume (V) | To be determined | 4897.9(11) ų |
| Z | To be determined | 16 |
| Calculated Density | To be determined | 1.296 Mg/m³ |
| Radiation | MoKα (λ = 0.71073 Å) | MoKα (λ = 0.71073 Å) |
| Temperature | Typically 100-293 K | 296 K |
| Key Bond Lengths | To be determined | C-N, C-C, C-O, C-Br (anticipated) |
| Key Bond Angles | To be determined | To be determined |
| Hydrogen Bonding | To be determined | Intermolecular O-H···O |
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive method for determining the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction. The following protocol outlines the standard procedure for the structural analysis of a small organic molecule like 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
1. Crystallization: High-quality single crystals of the compound are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
2. Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Data collection is performed using a diffractometer equipped with a monochromatic X-ray source (e.g., MoKα or CuKα radiation) and a detector. The crystal is rotated through a series of angles, and the diffraction pattern is recorded at each orientation.
3. Data Processing: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay. This step yields a list of unique reflections with their corresponding intensities and standard uncertainties.
4. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. The refinement process involves adjusting atomic coordinates, and anisotropic displacement parameters, and in the final stages, adding hydrogen atoms to the model.
5. Validation and Analysis: The final refined structure is validated using crystallographic software to check for consistency and to ensure that the model is chemically reasonable. The analysis includes an examination of bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. The results are typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access.
Experimental Workflow
The following diagram illustrates the logical flow of the single-crystal X-ray crystallography experiment.
Caption: Experimental workflow for single-crystal X-ray crystallography.
References
A Comparative Analysis of the Biological Activities of 7-Bromo- and 7-Chloro-dihydroquinolin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 7-Bromo-dihydroquinolin-2(1H)-one and 7-Chloro-dihydroquinolin-2(1H)-one. Dihydroquinolin-2(1H)-one, a lactam, serves as a crucial scaffold in the synthesis of a wide array of heterocyclic compounds. Derivatives of this core structure are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, which include antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a halogen atom, such as bromine or chlorine, at the 7-position can significantly modulate the biological activity of the parent molecule.
Quantitative Data Summary
Due to the absence of studies directly comparing the two specified compounds, this table presents data for various 7-halo-substituted quinolinone derivatives to provide an insight into their potential biological activities. The data highlights the diversity of activities observed for this class of compounds.
| Compound/Derivative | Biological Activity | Assay Type | Target Organism/Cell Line | Key Findings (IC50/MIC) |
| General Dihydroquinolin-2(1H)-one Derivatives | Anticancer | Cytotoxicity Assay | Various Cancer Cell Lines | Varies with substitution |
| Antimicrobial | Broth Microdilution | Bacteria and Fungi | Varies with substitution | |
| 7-Chloroquinoline Derivatives | Antimalarial | In vitro antiplasmodial assay | Plasmodium falciparum | Potent activity reported for various derivatives. |
| Anticancer | Cytotoxicity Assay | HCT-116 (colon carcinoma), HeLa | IC50 values in the µM range for some derivatives.[1] | |
| Antimicrobial | Broth Microdilution | S. aureus, E. coli | Moderate to good activity reported for some derivatives. | |
| Bromo-substituted Heterocycles (as a proxy) | Antimicrobial | Broth Microdilution | Gram-positive bacteria | Bromo-substituted compounds have shown potent antibacterial activity. |
| Anticancer | Cytotoxicity Assay | Various Cancer Cell Lines | Potent activity reported for various bromo-substituted heterocyclic compounds. |
Note: The data presented is a compilation from various studies on derivatives and not a direct comparison of the two title compounds. The specific biological activity is highly dependent on the overall molecular structure of the derivative.
Key Biological Activities of Halogenated Dihydroquinolinones
The incorporation of a halogen at the 7-position of the dihydroquinolin-2(1H)-one scaffold can influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can affect its interaction with biological targets.
Antimicrobial Activity: Both bromine and chlorine are known to enhance the antimicrobial properties of various heterocyclic compounds. This is often attributed to their ability to form halogen bonds and increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Anticancer Activity: Numerous quinoline and quinolinone derivatives have been investigated for their potential as anticancer agents. The mechanism of action can vary widely and may include inhibition of key enzymes like kinases, disruption of microtubule polymerization, or induction of apoptosis. The nature and position of the halogen substituent can play a critical role in the potency and selectivity of these compounds.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compounds (7-Bromo- and 7-Chloro-dihydroquinolin-2(1H)-one)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Positive control (standard antibiotic)
-
Negative control (medium only)
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in the broth directly in the 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay: MTT Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
Materials:
-
Test compounds (7-Bromo- and 7-Chloro-dihydroquinolin-2(1H)-one)
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of novel chemical compounds.
Caption: A generalized workflow for the synthesis, screening, and identification of lead compounds.
References
Validating the Purity of 7-Bromo-3,4-dihydroquinolin-2(1H)-one: A Comparative HPLC Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison for validating the purity of 7-Bromo-3,4-dihydroquinolin-2(1H)-one using High-Performance Liquid Chromatography (HPLC). We present a detailed experimental protocol, compare its performance against a hypothetical alternative batch, and provide supporting data in clear, comparative tables.
High-Performance Liquid Chromatography is a highly sensitive and reproducible technique, making it the gold standard for purity determination of pharmaceutical compounds and intermediates.[1] For quinolinone derivatives like 7-Bromo-3,4-dihydroquinolin-2(1H)-one, reversed-phase HPLC is a commonly employed and effective method.[1]
Comparative Purity Analysis by HPLC
In this guide, we compare a synthesized batch of 7-Bromo-3,4-dihydroquinolin-2(1H)-one (Batch A) against a commercially available standard (Reference Standard) with a stated purity of ≥98%. The primary objective is to determine the purity of Batch A and identify any potential impurities. A common impurity in the synthesis of related compounds is the formation of a dimer, which will be monitored in this analysis.
Table 1: Comparative HPLC Data for 7-Bromo-3,4-dihydroquinolin-2(1H)-one Batches
| Parameter | Batch A | Reference Standard |
| Retention Time (Main Peak) | 15.2 min | 15.2 min |
| Purity (Area %) | 99.2% | 98.5% |
| Impurity 1 (Dimer) (Area %) | 0.5% | 0.8% |
| Other Impurities (Area %) | 0.3% | 0.7% |
| Resolution (Main Peak/Impurity 1) | > 2.0 | > 2.0 |
The data indicates that the synthesized Batch A exhibits a higher purity (99.2%) compared to the Reference Standard (98.5%). Both batches show the presence of a dimer impurity, albeit at low levels. The resolution between the main peak and the dimer impurity is greater than 2.0 in both analyses, indicating a good separation and reliable quantification.
Experimental Protocol: HPLC Purity Analysis
This section details the step-by-step protocol for the purity analysis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Materials and Reagents
-
7-Bromo-3,4-dihydroquinolin-2(1H)-one sample
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Methanol (MeOH)
-
Formic Acid (analytical grade)
-
Ultrapure Water
-
Reference Standard of 7-Bromo-3,4-dihydroquinolin-2(1H)-one (≥98% purity)
-
HPLC vials with septa
-
Syringe filters (0.45 µm)
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[2]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Sample Preparation
-
Accurately weigh and dissolve approximately 1 mg of the 7-Bromo-3,4-dihydroquinolin-2(1H)-one sample in 1 mL of Methanol to prepare a 1 mg/mL solution.
-
Vortex and sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
System Suitability
Before sample analysis, perform a system suitability test by injecting the Reference Standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2%.
Data Analysis
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the purity validation of 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Caption: Workflow for HPLC Purity Validation.
Caption: Decision Logic for Batch Release.
References
Unveiling the Cross-Reactivity Profile of 3,4-dihydroquinolin-2(1H)-one Derivatives: A Comparative Analysis
A deep dive into the selectivity and off-target interactions of the versatile 3,4-dihydroquinolin-2(1H)-one scaffold reveals a complex pharmacological profile with significant implications for drug development. While derivatives of this core structure have led to successful therapies, their potential for cross-reactivity with various biological targets necessitates careful evaluation. This guide provides a comparative analysis of the binding affinities of a prominent derivative, aripiprazole, alongside an alternative therapeutic agent, risperidone, supported by detailed experimental protocols to aid researchers in this critical area of study.
The 3,4-dihydroquinolin-2(1H)-one moiety is a key structural feature in several FDA-approved drugs, including the antipsychotic aripiprazole and the antiplatelet agent cilostazol.[1] The therapeutic efficacy of these drugs is attributed to their interaction with specific biological targets; however, compounds containing this scaffold are known to exhibit a variety of activities, including phosphodiesterase inhibition, β-adrenergic receptor blocking, and interactions with serotonin and dopamine receptors, highlighting the potential for off-target effects.[1] Understanding this cross-reactivity is paramount for predicting potential side effects and for the rational design of more selective next-generation therapeutics.
This guide uses aripiprazole as a representative example of a 7-substituted 3,4-dihydroquinolin-2(1H)-one derivative to explore the cross-reactivity profile of this chemical class. Aripiprazole's unique mechanism of action involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[2][3] Its broad receptor interaction profile serves as an excellent case study for examining selectivity. For comparative purposes, risperidone, a widely used atypical antipsychotic with a different core structure but overlapping therapeutic targets, is included.
Comparative Analysis of Binding Affinities
The cross-reactivity of a compound is quantitatively assessed by determining its binding affinity (Ki) for a wide range of biological targets. A lower Ki value indicates a higher binding affinity. The following tables summarize the binding affinities of aripiprazole and the comparator, risperidone, for a panel of neurotransmitter receptors. This data provides a snapshot of their respective selectivity profiles and potential for off-target interactions.
Table 1: Comparative Binding Affinities (Ki, nM) of Aripiprazole and Risperidone for Dopamine and Serotonin Receptors
| Receptor Subtype | Aripiprazole (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D2 | 0.34 | 3.3 |
| Dopamine D3 | 0.8 | 49 |
| Serotonin 5-HT1A | 1.7 | >1000 |
| Serotonin 5-HT2A | 3.4 | 4 |
| Serotonin 5-HT2B | 0.36 | Not Reported |
| Serotonin 5-HT2C | 15 | 11 |
| Serotonin 5-HT7 | 15 | Not Reported |
Data sourced from multiple studies, including references[4][5][6].
Table 2: Comparative Binding Affinities (Ki, nM) of Aripiprazole and Risperidone for Adrenergic and Histamine Receptors
| Receptor Subtype | Aripiprazole (Ki, nM) | Risperidone (Ki, nM) |
| Adrenergic α1A | 25.7 | 19 |
| Adrenergic α2B | 103 | Not Reported |
| Adrenergic α2C | 42.1 | Not Reported |
| Histamine H1 | 25.1 | 7 |
Data sourced from reference[4].
Experimental Protocols
The determination of binding affinities is crucial for constructing a cross-reactivity profile. The following section details a standard methodology for a radioligand binding assay, a common technique used to quantify the interaction between a compound and its biological target.
Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific G-protein coupled receptor (GPCR).
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a fixed concentration of a radiolabeled ligand (a compound known to bind to the target receptor with high affinity and specificity) and varying concentrations of the unlabeled test compound (e.g., a 7-Bromo-3,4-dihydroquinolin-2(1H)-one derivative).
-
The reaction mixture also includes the prepared cell membranes.
-
The plate is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
To determine non-specific binding, a separate set of wells is included containing a high concentration of an unlabeled ligand that saturates the target receptors.
3. Separation and Detection:
-
Following incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is then quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To better understand the experimental workflow and the biological context of cross-reactivity studies, the following diagrams are provided.
Workflow for a Radioligand Binding Assay.
Dopamine D2 Receptor Signaling Pathway.
References
comparing different synthetic methods for 7-Bromo-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for the preparation of 7-Bromo-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate synthetic route is critical for efficiency, scalability, and overall cost-effectiveness in drug discovery and development. This document outlines two primary strategies for the synthesis of this target molecule: direct bromination of the dihydroquinolinone core and intramolecular cyclization of a brominated precursor.
At a Glance: Comparison of Synthetic Methods
| Method | Key Features | Yield | Purity | Reaction Conditions | Starting Materials |
| Method 1: Electrophilic Bromination | Direct bromination of the pre-formed lactam. | Moderate | Good to Excellent | Requires careful control of stoichiometry and temperature. | 3,4-dihydroquinolin-2(1H)-one, Brominating agent (e.g., NBS, Br₂) |
| Method 2: Intramolecular Cyclization | Construction of the quinolinone ring from an acyclic precursor. | Good to High | Good to Excellent | Often requires strong acids or metal catalysts. | Substituted 3-phenylpropanoic acid or its derivatives (e.g., 3-(4-bromophenyl)propanoic acid) |
Method 1: Electrophilic Bromination of 3,4-dihydroquinolin-2(1H)-one
This approach involves the direct introduction of a bromine atom onto the aromatic ring of the pre-synthesized 3,4-dihydroquinolin-2(1H)-one scaffold. Electrophilic aromatic substitution is a fundamental reaction in organic synthesis, and for this system, the directing effects of the amide group and the benzene ring influence the position of bromination.
A common protocol for this transformation involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent. The reaction proceeds via the generation of an electrophilic bromine species that attacks the electron-rich aromatic ring.
Experimental Protocol:
-
Reaction Setup: To a solution of 3,4-dihydroquinolin-2(1H)-one (1 equivalent) in a suitable solvent such as acetonitrile or a chlorinated solvent, add N-bromosuccinimide (1-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Method 2: Intramolecular Cyclization of a Brominated Precursor
This strategy builds the dihydroquinolinone ring system from an acyclic starting material that already contains the bromine atom at the desired position. A prevalent approach is the intramolecular Friedel-Crafts type cyclization of a derivative of 3-(4-bromophenyl)propanoic acid. This method offers the advantage of regiochemical control, as the position of the bromine atom is pre-determined by the starting material.
The key step involves the cyclization of an activated form of 3-(4-bromophenyl)propanoic acid, such as the corresponding acyl chloride or by using a strong acid catalyst to promote ring closure of the carboxylic acid or its amide derivative.
Experimental Protocol (via Acyl Chloride):
-
Preparation of the Acyl Chloride: 3-(4-bromophenyl)propanoic acid (1 equivalent) is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) to form the corresponding acyl chloride. This reaction is typically performed at room temperature.
-
Intramolecular Friedel-Crafts Acylation: The freshly prepared acyl chloride is then subjected to intramolecular cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like DCM or nitrobenzene. The reaction is usually carried out at temperatures ranging from 0 °C to room temperature.
-
Work-up and Purification: The reaction is quenched by the slow addition of ice-water. The resulting mixture is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Logical Workflow for Method Selection
The choice between these synthetic strategies depends on several factors, including the availability of starting materials, desired scale of the reaction, and the required purity of the final product. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for synthetic route selection.
Conclusion
Both electrophilic bromination and intramolecular cyclization represent viable pathways for the synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one. The choice of method will be dictated by the specific needs of the research or development program. For rapid access to the material where the precursor lactam is available, direct bromination may be preferred. For larger-scale synthesis where regiochemical control is paramount, the intramolecular cyclization route starting from a pre-brominated precursor is often the more robust and reliable option. Careful consideration of the factors outlined in this guide will enable researchers to select the most suitable synthetic strategy for their objectives.
A Comparative Analysis of In Vitro and In Vivo Efficacy of Novel Quinolinone Analogs
For researchers, scientists, and drug development professionals, understanding the translational potential of novel therapeutic compounds is paramount. This guide provides a comparative overview of the in vitro and in vivo efficacy of two distinct classes of quinolinone-based analogs, highlighting their potential as anticancer and antileishmanial agents. The data presented is compiled from preclinical studies and aims to offer a clear, objective comparison to inform further research and development.
I. Anticancer Activity of a Dihydroquinoxalin-2(1H)-one Analog
A promising lead compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has demonstrated potent antitumor activity in both cell-based assays and animal models. This analog represents a novel class of tubulin-binding tumor-vascular disrupting agents.[1]
Quantitative Efficacy Data
| Compound | Assay Type | Metric | Value | Target/Cell Line |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | In Vitro Antiproliferative | GI₅₀ | 10⁻¹⁰ M level | NIH-NCI 60 Human Tumor Cell Line Panel |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | In Vivo Antitumor | Tumor Growth Inhibition | 62% | Mice Xenograft Model |
Experimental Protocols
In Vitro Antiproliferative Assay: [1] The antiproliferative activity of the compound was evaluated against the NIH-NCI 60 human tumor cell line panel. The assay determines the concentration of the compound that inhibits cell growth by 50% (GI₅₀) following a specified incubation period. The high potency at the sub-nanomolar level indicates significant cytotoxic effects against a broad range of cancer cell lines.
In Vivo Antitumor Efficacy Study: [1] The in vivo efficacy was assessed in a mice xenograft model. Tumor-bearing mice were administered the compound at a dose of 1.0 mg/kg. The primary endpoint was the percentage of tumor growth inhibition compared to a control group. A 62% inhibition of tumor growth without observable signs of toxicity highlights the compound's potential as a therapeutic agent. Mechanistic studies on the xenograft tumor tissues revealed that the compound induced apoptosis, inhibited cell proliferation, and disrupted tumor vasculature.
II. Antileishmanial Activity of Pyrrolo[3,4-b]quinolin-1-one Derivatives
A series of 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for their efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis.[2] One of the most promising analogs, compound 5m , exhibited significant activity in both in vitro and in vivo models.[2]
Quantitative Efficacy Data
| Compound | Assay Type | Metric | Value | Target/Cell Line |
| Compound 5m | In Vitro Antileishmanial | IC₅₀ (amastigote) | 8.36 μM | L. donovani |
| Compound 5m | In Vitro Cytotoxicity | CC₅₀ | 65.11 μM | - |
| Compound 5m | In Vitro Selectivity Index | SI | 7.79 | - |
| Compound 5m | In Vivo Antileishmanial | Liver Parasite Burden Inhibition | 56.2% | L. donovani infected Balb/c mice |
| Compound 5m | In Vivo Antileishmanial | Spleen Parasite Burden Inhibition | 61.1% | L. donovani infected Balb/c mice |
Experimental Protocols
In Vitro Antileishmanial Assay: [2] The in vitro antileishmanial potential was determined against the amastigote stage of L. donovani. The half-maximal inhibitory concentration (IC₅₀) was calculated to be 8.36 μM. The cytotoxicity of the compound was also assessed to determine the 50% cytotoxic concentration (CC₅₀), which was found to be 65.11 μM. The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, was 7.79, indicating a degree of selectivity towards the parasite.[2]
In Vivo Antileishmanial Efficacy Study: [2] The in vivo efficacy of compound 5m was evaluated in L. donovani-infected Balb/c mice. The compound was administered intraperitoneally at a dose of 12.5 mg/kg. The treatment resulted in a 56.2% reduction in the liver parasite burden and a 61.1% reduction in the spleen parasite burden, demonstrating its potential for the treatment of visceral leishmaniasis.[2]
III. Visualizing a Key Signaling Pathway: PARP Inhibition
Many quinolinone-based compounds are being investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[3][4][5] PARP inhibitors have shown significant promise in cancer therapy, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[6][7] The following diagram illustrates the mechanism of action of PARP inhibitors leading to synthetic lethality in cancer cells.
This guide demonstrates the importance of both in vitro and in vivo studies in evaluating the therapeutic potential of novel 7-Bromo-3,4-dihydroquinolin-2(1H)-one analogs and related compounds. The presented data on anticancer and antileishmanial quinolinone derivatives showcase the diverse biological activities of this chemical scaffold and provide a basis for further investigation and optimization.
References
- 1. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 4. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Isomers of 7-Bromo-3,4-dihydroquinolin-2(1H)-one
For researchers, scientists, and drug development professionals, the definitive structural elucidation of isomeric compounds is a critical step in chemical synthesis and drug discovery. This guide provides a comparative analysis of the spectroscopic properties of 7-Bromo-3,4-dihydroquinolin-2(1H)-one and its positional isomers: 5-Bromo-, 6-Bromo-, and 8-Bromo-3,4-dihydroquinolin-2(1H)-one. Due to the limited availability of complete, experimentally-verified spectroscopic datasets for all four isomers in public databases, this guide will focus on a theoretical comparison based on established spectroscopic principles, supplemented with available data.
The position of the bromine atom on the aromatic ring of the 3,4-dihydroquinolin-2(1H)-one scaffold significantly influences the electronic environment of the molecule. These differences are expected to manifest in distinct patterns in their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Differentiation
The primary mode of distinguishing between these isomers lies in the analysis of their ¹H NMR spectra, particularly in the aromatic region. The bromine atom, being an electron-withdrawing group, will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield). The substitution pattern on the benzene ring will also dictate the coupling (splitting) patterns of the aromatic protons.
Table 1: Summary of Bromo-3,4-dihydroquinolin-2(1H)-one Isomers and Predicted ¹H NMR Aromatic Signals
| Compound | CAS Number | Predicted Aromatic ¹H NMR Signals (Chemical Shift Range: δ 6.5-8.0 ppm) |
| 5-Bromo-3,4-dihydroquinolin-2(1H)-one | 880094-83-7 | Three coupled aromatic protons. Expect a doublet for H-6, a triplet for H-7, and a doublet for H-8. The H-6 proton, being ortho to the bromine, would be the most deshielded. |
| 6-Bromo-3,4-dihydroquinolin-2(1H)-one | 3279-90-1 | Three coupled aromatic protons. Expect a doublet for H-5, a doublet of doublets for H-7, and a doublet for H-8. The H-5 and H-7 protons, being ortho to the bromine, will be shifted downfield. |
| 7-Bromo-3,4-dihydroquinolin-2(1H)-one | 14548-51-7 | Three coupled aromatic protons. Expect a singlet or narrowly split doublet for H-8 (ortho to bromine and adjacent to the amide nitrogen), a doublet for H-5, and a doublet of doublets for H-6. |
| 8-Bromo-3,4-dihydroquinolin-2(1H)-one | 67805-68-9 | Three coupled aromatic protons. Expect a doublet for H-7, a triplet for H-6, and a doublet for H-5. The H-7 proton, ortho to the bromine, will be the most deshielded. |
Spectroscopic Data Comparison
While complete datasets are not available, the following tables summarize the expected and known spectroscopic data for the isomers.
Table 2: Predicted ¹³C NMR Chemical Shift Comparison
| Carbon Atom | 5-Bromo Isomer | 6-Bromo Isomer | 7-Bromo Isomer | 8-Bromo Isomer |
| C2 (C=O) | ~170 ppm | ~170 ppm | ~170 ppm | ~170 ppm |
| C3 | ~30 ppm | ~30 ppm | ~30 ppm | ~30 ppm |
| C4 | ~40 ppm | ~40 ppm | ~40 ppm | ~40 ppm |
| C4a | ~128 ppm | ~127 ppm | ~125 ppm | ~123 ppm |
| C5 | ~115 ppm (C-Br) | ~128 ppm | ~129 ppm | ~130 ppm |
| C6 | ~135 ppm | ~118 ppm (C-Br) | ~130 ppm | ~125 ppm |
| C7 | ~125 ppm | ~132 ppm | ~120 ppm (C-Br) | ~128 ppm |
| C8 | ~120 ppm | ~118 ppm | ~120 ppm | ~110 ppm (C-Br) |
| C8a | ~138 ppm | ~139 ppm | ~140 ppm | ~135 ppm |
Note: Predicted values are estimations and can vary based on solvent and experimental conditions.
Table 3: Expected IR and Mass Spectrometry Data
| Spectroscopic Technique | Expected Observations for all Isomers |
| Infrared (IR) Spectroscopy | - N-H stretch (~3200 cm⁻¹) - C=O stretch (amide, ~1680 cm⁻¹) - Aromatic C=C stretches (~1600-1450 cm⁻¹) - C-N stretch (~1300 cm⁻¹) - C-Br stretch (~600-500 cm⁻¹) |
| Mass Spectrometry (MS) | - Molecular ion (M⁺) peak and M+2 peak of approximately equal intensity, characteristic of a bromine-containing compound. - Expected m/z for [M]⁺: ~225 and ~227. - Fragmentation patterns involving the loss of Br, CO, and ethylene from the dihydroquinolinone ring. |
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for bromo-3,4-dihydroquinolin-2(1H)-one isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
-
¹H NMR Acquisition:
-
Use a standard one-pulse sequence on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.
-
For KBr pellet method, grind a small amount of the sample with dry potassium bromide and press into a thin pellet.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet before running the sample.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The concentration should be in the low µg/mL to ng/mL range.
-
-
Data Acquisition (Electron Impact - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
-
Use a standard electron ionization energy of 70 eV.
-
Scan a mass range that includes the expected molecular ion peaks (e.g., m/z 50-300).
-
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the 7-Bromo-3,4-dihydroquinolin-2(1H)-one isomers.
Caption: Workflow for Spectroscopic Comparison of Isomers.
This guide provides a foundational framework for the spectroscopic comparison of bromo-3,4-dihydroquinolin-2(1H)-one isomers. While based on theoretical predictions, the outlined methodologies and expected spectral features offer a robust starting point for researchers engaged in the synthesis and characterization of these and related compounds. The acquisition of complete experimental data for all isomers will be invaluable for confirming these predictions and further refining our understanding of their structure-property relationships.
Establishing a Reference Standard for 7-Bromo-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7-Bromo-3,4-dihydroquinolin-2(1H)-one with a suitable alternative, 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one, to establish a reference standard for the former. The information presented herein is supported by comparative analytical data and detailed experimental protocols.
Introduction
7-Bromo-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development. Establishing a well-characterized reference standard is crucial for ensuring the quality, purity, and consistency of research and development activities involving this molecule. This guide outlines the key analytical techniques and comparative data necessary for this purpose. As a point of comparison, 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one has been selected due to its structural similarity and its role as a potential precursor or impurity in the synthesis of related compounds. A certified reference standard for 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one is commercially available, providing a solid benchmark for comparison.[1][2][3]
Comparative Analytical Data
The following tables summarize the key analytical data for 7-Bromo-3,4-dihydroquinolin-2(1H)-one and the reference standard, 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (min) | Purity (%) |
| 7-Bromo-3,4-dihydroquinolin-2(1H)-one | Value to be determined experimentally | ≥98% |
| 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | Value from Certificate of Analysis | ≥99.5% |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm |
| 7-Bromo-3,4-dihydroquinolin-2(1H)-one | Characteristic peaks to be determined experimentally |
| 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | Characteristic peaks from Certificate of Analysis |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) |
| 7-Bromo-3,4-dihydroquinolin-2(1H)-one | [M+H]⁺: Expected value ~226.0/228.0 (due to Br isotopes) |
| 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | [M+H]⁺: Value from Certificate of Analysis |
Table 4: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) |
| 7-Bromo-3,4-dihydroquinolin-2(1H)-one | Characteristic peaks to be determined experimentally |
| 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | Characteristic peaks from Certificate of Analysis |
Experimental Workflow for Establishing the Reference Standard
The following diagram illustrates the workflow for the analytical characterization and comparison of 7-Bromo-3,4-dihydroquinolin-2(1H)-one against the established reference standard.
Caption: Workflow for the establishment of a reference standard.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure of molecules.[6]
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Standard: Tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio of ions to identify and quantify molecules in a sample.[7][8]
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, providing information about its functional groups.[9][10]
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the finely ground sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Record the spectrum in the range of 4000-400 cm⁻¹.
Logical Relationship of Analytical Techniques
The following diagram illustrates how the data from different analytical techniques are integrated to establish the reference standard.
Caption: Integration of analytical data for reference standard establishment.
By following the outlined experimental protocols and comparing the obtained data with that of a certified reference material, a comprehensive and reliable reference standard for 7-Bromo-3,4-dihydroquinolin-2(1H)-one can be established. This will ensure the accuracy and reproducibility of future research and development involving this compound.
References
- 1. 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | LGC Standards [lgcstandards.com]
- 2. 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one [lgcstandards.com]
- 3. 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one [lgcstandards.com]
- 4. conductscience.com [conductscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. mt.com [mt.com]
- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
Safety Operating Guide
Proper Disposal of 7-Bromo-3,4-dihydroquinolin-2(1H)-one: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 7-Bromo-3,4-dihydroquinolin-2(1H)-one, a halogenated organic compound, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for 7-Bromo-3,4-dihydroquinolin-2(1H)-one. While a specific SDS for this compound was not located, a closely related compound's SDS and general chemical safety principles dictate the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Spill Management: In case of a spill, immediately clean the area using appropriate absorbent materials. The contaminated materials must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of 7-Bromo-3,4-dihydroquinolin-2(1H)-one must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Segregation: As a brominated organic compound, 7-Bromo-3,4-dihydroquinolin-2(1H)-one is classified as a halogenated organic waste.[1] It is crucial to segregate this waste from non-halogenated organic waste to facilitate proper treatment and reduce disposal costs.[2][3]
-
Waste Collection and Storage:
-
Place the waste in a designated, compatible, and clearly labeled hazardous waste container. The container should be in good condition with a secure, tightly sealing lid to prevent leaks or spills.[4][5]
-
The label must clearly identify the contents as "Hazardous Waste" and list "7-Bromo-3,4-dihydroquinolin-2(1H)-one" as a constituent. Include the approximate quantity or concentration.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6] This area should be away from incompatible materials, such as strong acids or bases.[4]
-
-
Request for Waste Pickup:
-
Disposal of Empty Containers:
-
An "empty" container that has held 7-Bromo-3,4-dihydroquinolin-2(1H)-one must still be treated with caution.
-
To render the container non-hazardous, it should be triple-rinsed with a suitable solvent that can dissolve the compound.[7]
-
The rinsate from each rinse must be collected and disposed of as halogenated organic hazardous waste.[7]
-
After triple-rinsing, deface or remove all chemical labels from the container. The clean, de-labeled container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[7]
-
Quantitative Data Summary
For the accumulation of hazardous waste in a Satellite Accumulation Area (SAA), specific quantitative limits apply, which are mandated by regulatory bodies like the EPA.
| Parameter | Limit | Regulatory Context |
| Maximum Volume of Hazardous Waste in SAA | 55 gallons | Federal and State Environmental Regulations[6] |
| Maximum Volume of Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | Resource Conservation and Recovery Act (RCRA)[6] |
Note: While 7-Bromo-3,4-dihydroquinolin-2(1H)-one is not typically P-listed, it is crucial to be aware of these limits for other chemicals in the lab.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 7-Bromo-3,4-dihydroquinolin-2(1H)-one and its associated containers.
Caption: Disposal workflow for 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling 7-Bromo-3,4-dihydroquinolin-2(1H)-one
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 7-Bromo-3,4-dihydroquinolin-2(1H)-one. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
7-Bromo-3,4-dihydroquinolin-2(1H)-one is a halogenated organic compound that requires careful handling to avoid potential health risks. Based on data for structurally similar compounds, it is presumed to cause skin, eye, and respiratory irritation. The following table summarizes the mandatory personal protective equipment.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | Inspect for tears or holes before use. Change gloves immediately if contaminated and every two hours during prolonged use.[1] |
| Body Protection | Laboratory Coat | Should be long-sleeved and fully buttoned to protect skin and clothing from spills. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a fume hood or vented enclosure to prevent inhalation of dust particles.[2] |
| Foot Protection | Closed-toe Shoes | Must be worn at all times in the laboratory to protect feet from spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of 7-Bromo-3,4-dihydroquinolin-2(1H)-one is critical to minimize exposure and prevent contamination. The following steps outline the recommended procedure for working with this compound.
-
Preparation and Engineering Controls :
-
Whenever possible, handle the solid compound within a certified chemical fume hood or a vented balance enclosure to minimize inhalation of airborne particles.[1][2]
-
If a fume hood is not available, use a snorkel exhaust vent positioned directly over the handling area.[2]
-
Line the designated work area with absorbent, leak-proof bench pads to contain any spills.[1]
-
-
Weighing the Compound :
-
To reduce the risk of generating dust, it is preferable to purchase pre-weighed amounts of the compound.[1][2]
-
If weighing is necessary, tare a sealed container on the balance.
-
Transfer the container to the fume hood, add the powdered chemical, and securely close the lid.[1]
-
Return the sealed container to the balance for weighing.
-
Complete the preparation of any solutions inside the chemical fume hood.[2]
-
-
During Handling :
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Keep containers of 7-Bromo-3,4-dihydroquinolin-2(1H)-one tightly closed when not in use.
-
-
Post-Handling :
-
Thoroughly decontaminate the work area after handling is complete.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
As a halogenated organic compound, 7-Bromo-3,4-dihydroquinolin-2(1H)-one and any materials contaminated with it require specific disposal procedures.
-
Waste Segregation :
-
All solid waste contaminated with 7-Bromo-3,4-dihydroquinolin-2(1H)-one (e.g., gloves, bench pads, weighing paper) should be placed in a designated, clearly labeled "Halogenated Organic Solid Waste" container.[4][5]
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[4][6]
-
Do not mix halogenated organic waste with non-halogenated waste streams.[4]
-
-
Container Management :
-
Ensure all waste containers are in good condition, compatible with the chemical waste, and have tightly sealing lids.[6]
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
-
Final Disposal :
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7]
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
Caption: Workflow for handling and disposal of 7-Bromo-3,4-dihydroquinolin-2(1H)-one.
References
- 1. safety.duke.edu [safety.duke.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
